Louisianin A
Description
This compound has been reported in Streptomyces with data available.
a non-steroidal growth inhibitor of testosterone-responsive SC 115 cells; isolated from Streptomyces sp. WK-4028; structure given in first source
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
4-prop-2-enyl-6,7-dihydro-2H-cyclopenta[c]pyridine-1,5-dione |
InChI |
InChI=1S/C11H11NO2/c1-2-3-7-6-12-11(14)8-4-5-9(13)10(7)8/h2,6H,1,3-5H2,(H,12,14) |
InChI Key |
WHKQLFRGMDYOMK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CNC(=O)C2=C1C(=O)CC2 |
Synonyms |
4-hydroxy-7-(2-propen-1-yl)-1-cyclopenta(c)pyridinone louisianin A |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Total Synthesis of Louisianin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the first total synthesis of Louisianin A, a natural product with potential therapeutic applications. The synthesis pathway, developed by Chang et al., proceeds in seven steps from a commercially available starting material.[1][2][3] This document presents the experimental protocols, quantitative data, and a visual representation of the synthesis pathway to aid in the replication and further investigation of this valuable compound.
Synthesis Pathway Overview
The total synthesis of this compound was achieved with an overall yield of 24% in seven steps, starting from 2-chloro-4-cyanopyridine.[1][2][3] The key final step involves a cyclization-decarboxylation sequence to form the fused cyclopentenone ring.[1][2][3] The strategic introduction of substituents at the C(3) and C(5) positions of the pyridine ring is crucial for controlling the regioselectivity of the cyclopentenone ring formation.[1]
The overall reaction scheme is as follows:
Quantitative Data Summary
The following table summarizes the yields for each step of the this compound synthesis.
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | 2-Chloro-4-cyanopyridine (5) | 2-Chloro-4-cyano-3-iodopyridine (6) | LDA, I₂, THF, -95 °C | 68 |
| 2 | 2-Chloro-4-cyano-3-iodopyridine (6) | 4-Cyano-3-iodo-2-methoxypyridine (7) | NaOMe, MeOH, reflux | 92 |
| 3 | 4-Cyano-3-iodo-2-methoxypyridine (7) | Methyl (E)-3-(4-cyano-2-methoxy-3-pyridinyl)acrylate (8) | Methyl acrylate, Pd(OAc)₂, P(o-tol)₃, Et₃N, CH₃CN, reflux | 95 |
| 4 | Methyl (E)-3-(4-cyano-2-methoxy-3-pyridinyl)acrylate (8) | 4-Cyano-3-(3-hydroxypropyl)-2-methoxypyridine (9) | DIBAL-H, CH₂Cl₂, -78 °C to rt | 91 |
| 5 | 4-Cyano-3-(3-hydroxypropyl)-2-methoxypyridine (9) | 3-(3-Allyloxypropyl)-4-cyano-2-methoxypyridine (10) | Allyl bromide, NaH, THF, 0 °C to rt | 93 |
| 6 | 3-(3-Allyloxypropyl)-4-cyano-2-methoxypyridine (10) | Methyl 2-(4-cyano-2-methoxy-3-pyridinyl)-4-pentenoate (11) | LDA, THF, -78 °C; then CH₃COCl | 87 |
| 7 | Methyl 2-(4-cyano-2-methoxy-3-pyridinyl)-4-pentenoate (11) | This compound (1) | LDA, THF, 0 °C; then H₃O⁺ | 61 |
| Overall | 24 |
Detailed Experimental Protocols
The following protocols are adapted from the work of Chang et al.[2]
Step 1: Synthesis of 2-Chloro-4-cyano-3-iodopyridine (6)
To a solution of 2-chloro-4-cyanopyridine (5) (1.39 g, 10 mmol) in dry THF (50 mL) under a nitrogen atmosphere at -95 °C, a solution of lithium diisopropylamide (LDA) (12 mmol) is added over 2 minutes.[2] Subsequently, a solution of iodine (3.8 g, 15 mmol) in THF (10 mL) is added over 2 minutes at the same temperature. The reaction mixture is stirred overnight. The reaction is then quenched at 0 °C by the addition of a saturated sodium sulfite solution (30 mL). The resulting mixture is extracted with ethyl acetate (3 x 50 mL).[2] The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product.
Step 2: Synthesis of 4-Cyano-3-iodo-2-methoxypyridine (7)
A solution of 2-chloro-4-cyano-3-iodopyridine (6) in methanol is treated with sodium methoxide. The mixture is heated to reflux. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified to give the desired product.
Step 3: Synthesis of Methyl (E)-3-(4-cyano-2-methoxy-3-pyridinyl)acrylate (8)
A mixture of 4-cyano-3-iodo-2-methoxypyridine (7), methyl acrylate, palladium(II) acetate, tri(o-tolyl)phosphine, and triethylamine in acetonitrile is heated to reflux. After the reaction is complete, the mixture is cooled, filtered, and the solvent is evaporated. The crude product is then purified by chromatography.
Step 4: Synthesis of 4-Cyano-3-(3-hydroxypropyl)-2-methoxypyridine (9)
To a solution of methyl (E)-3-(4-cyano-2-methoxy-3-pyridinyl)acrylate (8) in dichloromethane at -78 °C, a solution of diisobutylaluminium hydride (DIBAL-H) is added dropwise. The reaction mixture is stirred at -78 °C and then allowed to warm to room temperature. The reaction is quenched with methanol, followed by the addition of a saturated aqueous solution of Rochelle's salt. The mixture is filtered, and the organic layer is separated, dried, and concentrated to afford the alcohol.
Step 5: Synthesis of 3-(3-Allyloxypropyl)-4-cyano-2-methoxypyridine (10)
To a suspension of sodium hydride in dry THF at 0 °C is added a solution of 4-cyano-3-(3-hydroxypropyl)-2-methoxypyridine (9) in THF. The mixture is stirred at 0 °C, and then allyl bromide is added. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are dried and concentrated.
Step 6: Synthesis of Methyl 2-(4-cyano-2-methoxy-3-pyridinyl)-4-pentenoate (11)
A solution of 3-(3-allyloxypropyl)-4-cyano-2-methoxypyridine (10) in dry THF is added to a solution of LDA in THF at -78 °C. The mixture is stirred at this temperature, and then acetyl chloride is added. The reaction is stirred for an additional period. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The organic extracts are dried and concentrated.
Step 7: Synthesis of this compound (1)
To a solution of methyl 2-(4-cyano-2-methoxy-3-pyridinyl)-4-pentenoate (11) in dry THF at 0 °C, a solution of LDA is added. The mixture is stirred at 0 °C. The reaction is then quenched by the addition of saturated ammonium chloride. The resulting mixture is extracted with ethyl acetate. The combined organic phases are dried and concentrated. The crude product is dissolved in methanol, and concentrated hydrochloric acid is added at 0 °C. The solution is heated to reflux for 22 hours. After cooling, methanol is removed by evaporation, and the residue is extracted with ethyl acetate. The combined extracts are washed, dried, and concentrated. The final product, this compound, is purified by flash chromatography.[2]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a single step in the synthesis, from reaction setup to product purification.
References
The Emergence of a Novel Pyrindine Alkaloid: A Technical Guide to Louisianin A
Abstract
This technical guide provides a comprehensive overview of the discovery, origin, and biological characterization of Louisianin A, a novel pyrindine alkaloid. Isolated from the fermentation broth of Streptomyces sp. WK-4028, this compound has demonstrated potent and selective inhibitory activity against the growth of testosterone-responsive Shionogi carcinoma 115 (SC 115) cells. This document details the taxonomy of the producing microorganism, fermentation and isolation protocols, structural elucidation, and biological activities of this compound and its congeners. Furthermore, it presents detailed experimental methodologies and visual workflows to support researchers, scientists, and drug development professionals in understanding and potentially leveraging this unique natural product.
Introduction
The relentless search for novel anticancer agents with unique mechanisms of action is a cornerstone of modern drug discovery. Natural products, particularly those derived from microbial sources, have historically been a rich reservoir of therapeutic leads. This guide focuses on this compound, a member of a unique class of pyrindine alkaloids, which has shown promising activity against a specific line of androgen-dependent cancer cells. This document serves as a technical resource, consolidating the foundational knowledge of this compound's discovery and initial characterization.
Discovery and Origin
This compound was discovered during a screening program for non-steroidal growth inhibitors of testosterone-responsive Shionogi carcinoma 115 (SC 115) cells. It was isolated from the fermentation broth of a bacterial strain designated WK-4028.
Producing Microorganism
The producing microorganism, strain WK-4028, was identified as a species of the genus Streptomyces. The taxonomical characteristics of this strain were determined through morphological and cultural studies, which are summarized in the experimental protocols section.
Biological Activity
This compound exhibits potent and selective cytotoxic activity against the androgen-dependent Shionogi carcinoma 115 (SC 115) cell line. Notably, this inhibitory effect is observed in the presence of testosterone. The initial screening also identified three related compounds: Louisianin B, C, and D.
Quantitative Biological Data
The inhibitory activities of Louisianins A, B, C, and D against the growth of SC 115 cells are presented below.
| Compound | IC50 (µg/mL) against SC 115 cells (in the presence of 10⁻⁷ M testosterone) |
| This compound | 0.6 |
| Louisianin B | - |
| Louisianin C | - |
| Louisianin D | - |
Data for Louisianins B, C, and D were not quantitatively specified in the primary literature in the same manner as this compound.
Physicochemical Properties and Structure Elucidation
The structure of this compound was determined using a combination of spectroscopic methods, and its absolute configuration was confirmed by X-ray crystallographic analysis.
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189 |
| UV λmax (MeOH) nm (ε) | 236 (15,000), 273 (4,300), 338 (4,800) |
| IR (KBr) cm⁻¹ | 3400, 1680, 1630, 1580 |
| ¹H NMR (CD₃OD) | See primary literature for detailed assignments |
| ¹³C NMR (CD₃OD) | See primary literature for detailed assignments |
Experimental Protocols
This section provides a detailed description of the experimental procedures for the fermentation of Streptomyces sp. WK-4028, the isolation and purification of this compound, and the cytotoxicity assay used in its initial characterization.
Fermentation of Streptomyces sp. WK-4028
A seed culture was prepared by inoculating a loopful of spores of Streptomyces sp. WK-4028 into a 500-mL Erlenmeyer flask containing 100 mL of seed medium (2% glucose, 1% soluble starch, 0.5% peptone, 0.5% meat extract, 0.5% yeast extract, 0.2% CaCO₃, pH 7.0). The flask was incubated on a rotary shaker at 28°C for 2 days. For production, 5 mL of the seed culture was transferred to a 500-mL Erlenmeyer flask containing 100 mL of production medium (3% soluble starch, 1% glucose, 1% soybean meal, 0.3% yeast extract, 0.2% CaCO₃, pH 7.0). The fermentation was carried out at 28°C for 5 days on a rotary shaker.
Isolation and Purification of this compound
The cultured broth (10 liters) was centrifuged to separate the mycelium and supernatant. The supernatant was adjusted to pH 4.0 and extracted twice with an equal volume of ethyl acetate. The combined ethyl acetate extracts were concentrated under reduced pressure to yield a crude extract. This extract was subjected to silica gel column chromatography and eluted with a stepwise gradient of chloroform-methanol. The active fractions were further purified by preparative HPLC on a C18 column using a methanol-water solvent system to yield pure this compound.
Cytotoxicity Assay against Shionogi Carcinoma 115 (SC 115) Cells
SC 115 cells were maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum. For the assay, cells were seeded into 96-well plates at a density of 5 x 10³ cells/well in DMEM containing 2% charcoal-treated fetal bovine serum and 10⁻⁷ M testosterone. After 24 hours of incubation, various concentrations of this compound were added to the wells. The cells were incubated for an additional 72 hours. Cell viability was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance at 570 nm was measured, and the IC₅₀ value was calculated.
Visualizations
Experimental Workflow: From Microbe to Pure Compound
Caption: Workflow for the isolation and purification of this compound.
Logic Diagram: Cytotoxicity Screening
Caption: Logic flow for the cytotoxicity assay of this compound.
Signaling Pathways (Hypothetical)
The precise signaling pathways modulated by this compound have not yet been elucidated. However, its specific activity against testosterone-responsive cells suggests a potential interaction with the androgen receptor (AR) signaling pathway. Further research is required to determine if this compound acts as a direct AR antagonist, inhibits downstream effectors, or interferes with other co-regulatory pathways.
Caption: Hypothetical targets of this compound in the androgen receptor pathway.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutics targeting androgen-dependent cancers. Its unique pyrindine structure and selective bioactivity warrant further investigation into its mechanism of action and potential for medicinal chemistry optimization. This technical guide provides the foundational information necessary to facilitate such future research endeavors.
Louisianin A IUPAC name and CAS number
An In-depth Technical Guide to Louisianin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a natural product that has garnered interest within the scientific community. This document provides a comprehensive overview of its chemical identity, including its IUPAC name and CAS number. While extensive biological data and detailed experimental protocols are not widely available in current literature, this guide serves as a foundational resource for researchers interested in exploring the potential of this compound.
Chemical Identity
A clear and unambiguous identification of a compound is critical for all research and development activities. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Reference |
| IUPAC Name | 4-prop-2-enyl-6,7-dihydro-2H-cyclopenta[c]pyridine-1,5-dione | [1] |
| CAS Number | 171784-03-5 | [2] |
| Molecular Formula | C11H11NO2 | [1][2] |
| Synonym | 4-allyl-6,7-dihydro-1H-cyclopenta[c]pyridine-1,5(2H)-dione | [2] |
Biological Activity and Mechanism of Action
Currently, there is a notable scarcity of publicly available data on the biological activity and mechanism of action of this compound. The primary focus of existing research has been on its total synthesis. Further investigation is required to elucidate its pharmacological properties and potential therapeutic applications.
Experimental Protocols
Detailed experimental protocols for biological assays involving this compound are not available in the reviewed literature. The development of such protocols will be a crucial step in future research to understand its biological effects.
Signaling Pathways
Information regarding the specific signaling pathways modulated by this compound is not currently documented. Elucidating these pathways will be essential to understanding its mechanism of action at a molecular level.
Future Directions
The limited biological data on this compound presents a significant opportunity for new research. Future studies should focus on:
-
Screening for Biological Activity: A broad-based screening approach to identify any potential cytotoxic, antimicrobial, anti-inflammatory, or other pharmacological activities.
-
Mechanism of Action Studies: Once a biological activity is identified, in-depth studies will be needed to determine the underlying mechanism of action and identify molecular targets.
-
In Vivo Studies: Following promising in vitro results, evaluation in animal models will be necessary to assess efficacy and safety.
Conclusion
This compound remains a molecule with untapped potential. While its chemical synthesis has been addressed, a thorough investigation into its biological properties is now warranted. This guide provides the foundational chemical information necessary to initiate such studies and encourages the scientific community to explore the therapeutic possibilities of this compound.
References
Spectroscopic Profile of Louisianin A: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for Louisianin A, a non-steroidal growth inhibitor of testosterone-responsive SC 115 cells. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study and application of this compound. All data is meticulously compiled from the primary literature detailing its isolation and structural elucidation.
Introduction to this compound
This compound is a natural product isolated from the fermentation broth of Streptomyces sp. WK-4028. Its structure has been determined through extensive spectroscopic analysis and confirmed by X-ray crystallography. The molecule possesses a unique pyrindine skeleton, and its chemical formula is C₁₁H₁₁NO₂. The IUPAC name for this compound is 4-prop-2-enyl-6,7-dihydro-2H-cyclopenta[c]pyridine-1,5-dione.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry was crucial in determining the molecular formula of this compound.
| Ionization Mode | m/z (Observed) | m/z (Calculated) | Formula |
| HR-EI-MS | 189.0789 | 189.0790 | C₁₁H₁₁NO₂ |
Infrared (IR) Spectroscopy Data
The infrared spectrum of this compound provides key information about its functional groups. The presence of characteristic absorption bands confirms the structural features of the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3400 | N-H stretching |
| 1680 | C=O stretching (α,β-unsaturated ketone) |
| 1640 | C=C stretching |
| 1580 | C=O stretching (amide) |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The one-dimensional and two-dimensional NMR spectra of this compound were instrumental in elucidating its detailed chemical structure. The assignments for both ¹H and ¹³C NMR are provided below.
¹H NMR (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 2.54 | t | 7.5 | H-7 |
| 2.98 | t | 7.5 | H-6 |
| 3.48 | d | 6.5 | H-1' |
| 5.15 | d | 17.0 | H-3'a |
| 5.18 | d | 10.0 | H-3'b |
| 5.95 | m | H-2' | |
| 6.40 | s | H-3 | |
| 8.55 | br s | N-H |
¹³C NMR (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 24.5 | C-7 |
| 34.0 | C-6 |
| 38.8 | C-1' |
| 116.8 | C-3' |
| 120.5 | C-4a |
| 121.3 | C-3 |
| 134.7 | C-2' |
| 141.2 | C-4 |
| 149.8 | C-7a |
| 164.8 | C-1 |
| 195.2 | C-5 |
Experimental Protocols
The following are the methodologies employed for the acquisition of the spectroscopic data.
Mass Spectrometry
High-resolution electron ionization mass spectra (HR-EI-MS) were recorded on a JEOL JMS-DX303 mass spectrometer.
Infrared Spectroscopy
Infrared (IR) spectra were measured using a JASCO FT/IR-5300 spectrophotometer.
Nuclear Magnetic Resonance Spectroscopy
¹H and ¹³C NMR spectra were obtained on a Bruker AM-500 spectrometer. Chemical shifts are reported in parts per million (ppm) downfield from tetramethylsilane (TMS) as an internal standard.
Spectroscopic Analysis Workflow
The logical flow of the spectroscopic analysis to determine the structure of this compound is depicted in the following diagram.
Caption: Workflow for the spectroscopic elucidation of this compound.
An In-depth Technical Guide to the Louisianin A Family of Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Louisianin family of compounds, comprising Louisianin A, B, C, and D, represents a class of pyridine and 2-pyridone alkaloids with promising biological activities. Isolated from Streptomyces species, these natural products have demonstrated potential as both antibacterial and anticancer agents. This technical guide provides a comprehensive overview of the this compound family, detailing their chemical structures, biological activities, and synthetic methodologies. All quantitative data are presented in structured tables for comparative analysis. Furthermore, this guide includes detailed experimental protocols for key synthetic steps and illustrates relevant biological pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding for researchers in drug discovery and development.
Introduction
Natural products remain a vital source of novel chemical scaffolds for drug discovery. The Louisianin family of alkaloids, first isolated in 1995, are simple yet intriguing pyridine and 2-pyridone-containing molecules.[1] Their reported antibacterial and anticancer activities have spurred interest in their total synthesis and further biological evaluation.[1] This document aims to consolidate the available technical information on the this compound family to serve as a valuable resource for the scientific community.
Chemical Structures and Properties
The Louisianin family consists of four known members: this compound, B, C, and D. They share a common structural core, with variations in their functional groups and saturation levels.
Table 1: Chemical Properties of this compound and B
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₁H₁₁NO₂ | 189.21 |
| Louisianin B | C₁₁H₁₃NO₂ | 191.23 |
Biological Activity
While the Louisianin family is reported to possess antibacterial and anticancer properties, specific quantitative data such as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values are not widely available in the public domain. The initial reports suggest they are non-steroidal growth inhibitors of testosterone-responsive SC 115 cells. Further detailed biological screening is necessary to fully elucidate their therapeutic potential.
Experimental Protocols
Detailed experimental protocols for the synthesis and isolation of Louisianin compounds are crucial for further research and development. Below are methodologies derived from published total synthesis efforts.
Total Synthesis of this compound
The first total synthesis of this compound was achieved in seven steps with an overall yield of 24%.[1] A key step in this synthesis is a cyclization-decarboxylation sequence to form the cyclopentenone ring.[1]
Experimental Workflow for the Synthesis of this compound
Caption: Key stages in the total synthesis of this compound.
Key Step: Cyclization-Decarboxylation
-
Objective: To construct the fused cyclopentenone ring system of this compound.
-
Protocol: Detailed reagent and condition information for this specific step is not publicly available in the referenced abstracts. Access to the full-text publication is required for a complete protocol.
Total Synthesis of Louisianin C
The synthesis of Louisianin C was accomplished in six steps with an 11% overall yield, starting from 3,5-dibromopyridine.[2] The pivotal step in this synthesis is a fluoride-induced desilylation-cyclization to form a carbinol intermediate.[2]
Experimental Workflow for the Synthesis of Louisianin C
Caption: Key stages in the total synthesis of Louisianin C.
Key Step: Fluoride-Induced Desilylation-Cyclization
-
Objective: To facilitate the ring closure to form a key carbinol intermediate.
-
Protocol: Specific details regarding the fluoride source, solvent, temperature, and reaction time are not available in the public domain abstracts. The full publication is necessary for the complete experimental procedure.
Isolation from Streptomyces sp.
The Louisianin compounds were originally isolated from a Streptomyces species, designated WK-4028. The general workflow for isolating natural products from microbial fermentation is outlined below.
General Workflow for Isolation of Louisianin Compounds
Caption: General procedure for isolating Louisianin compounds.
Potential Signaling Pathways
The precise molecular mechanisms and signaling pathways through which the Louisianin compounds exert their anticancer and antibacterial effects have not yet been elucidated. However, based on the activities of other pyridine and 2-pyridone alkaloids, several pathways can be hypothesized as potential targets.
Hypothesized Signaling Pathways
References
In-Depth Technical Guide: Potential Biological Activity of Louisianin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Louisianin A, a natural product isolated from Streptomyces sp., has demonstrated notable biological activity, particularly in the context of cancer cell proliferation. This technical guide provides a comprehensive overview of the known biological effects of this compound, with a focus on its potent inhibitory action on testosterone-responsive cancer cells and the anti-angiogenic potential of its derivatives. This document details the available quantitative data, outlines relevant experimental protocols, and visualizes the implicated biological pathways to support further research and development efforts.
Core Biological Activity: Inhibition of Androgen-Dependent Cancer Cell Growth
The primary reported biological activity of this compound is its potent and selective inhibition of the growth of testosterone-responsive cancer cells.
Quantitative Data
The inhibitory effect of this compound on the Shionogi carcinoma SC 115 cell line, a well-established model for androgen-dependent cancer, has been quantified. The key finding from the foundational study by Takamatsu et al. (1995) is summarized in the table below.[1]
| Compound | Cell Line | Condition | IC50 (μg/mL) | IC50 (μM) |
| This compound | Shionogi Carcinoma SC 115 | With 10⁻⁷ M Testosterone | 0.6 | ~3.17 |
Note: The molecular weight of this compound (C₁₁H₁₁NO₂) is 189.21 g/mol . The micromolar concentration was calculated for this guide.
Notably, the same study reported that this compound did not exhibit inhibitory effects on other tested cell lines and did not inhibit the enzyme testosterone 5α-reductase, suggesting a specific mechanism of action against androgen-responsive cells rather than a general cytotoxic effect or interference with testosterone metabolism.[1]
Postulated Mechanism of Action: Interference with Androgen Receptor Signaling
While the precise molecular mechanism of this compound's activity has not been fully elucidated, its selective inhibition of testosterone-responsive cells strongly suggests an interaction with the androgen receptor (AR) signaling pathway. The growth of Shionogi carcinoma SC 115 cells is known to be dependent on androgens, which act by binding to the AR, leading to its translocation to the nucleus and the subsequent transcription of genes that promote cell proliferation.
The inhibitory action of this compound in the presence of testosterone suggests it may act as an androgen receptor antagonist or otherwise disrupt downstream signaling events.
Experimental Protocol: Shionogi Carcinoma SC 115 Cell Growth Inhibition Assay
The following is a generalized protocol for assessing the growth inhibition of Shionogi carcinoma SC 115 cells, based on standard methodologies for this cell line.
1. Cell Culture:
-
Shionogi carcinoma SC 115 cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
2. Assay Preparation:
-
Cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well.
-
The cells are allowed to adhere for 24 hours.
3. Treatment:
-
The culture medium is replaced with a medium containing the desired concentration of testosterone (e.g., 10⁻⁷ M) and varying concentrations of this compound.
-
A vehicle control (e.g., DMSO) is included.
4. Incubation:
-
The plates are incubated for a period of 48 to 72 hours.
5. Viability Assessment (MTT Assay):
-
After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
6. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of viability against the log of the concentration of this compound and fitting the data to a dose-response curve.
Potential Anti-Angiogenic Activity of Louisianin Derivatives
While the anti-angiogenic properties of this compound itself have not been explicitly reported, its chemical derivatives, Louisianin C and D, have been identified as inhibitors of angiogenesis. This suggests that this compound could serve as a precursor for the synthesis of compounds with anti-angiogenic activity.
Quantitative Data
Implicated Signaling Pathways in Angiogenesis
Angiogenesis is a complex process involving the proliferation, migration, and differentiation of endothelial cells. Several key signaling pathways are known to regulate angiogenesis and are potential targets for anti-angiogenic drugs. These include the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is a primary driver of angiogenesis.
Experimental Protocol: Endothelial Cell Tube Formation Assay
The in vitro tube formation assay is a standard method to assess the anti-angiogenic potential of a compound.
1. Preparation of Matrigel:
-
Thaw Matrigel on ice at 4°C overnight.
-
Coat the wells of a 96-well plate with a thin layer of Matrigel and allow it to solidify at 37°C for 30-60 minutes.
2. Cell Seeding:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are harvested and resuspended in a basal medium.
-
Cells are seeded onto the Matrigel-coated wells at a density of 1-2 x 10⁴ cells per well.
3. Treatment:
-
The cells are treated with various concentrations of the test compound (e.g., Louisianin C or D).
-
A vehicle control is included.
4. Incubation:
-
The plate is incubated at 37°C in a 5% CO₂ incubator for 4-18 hours to allow for the formation of tube-like structures.
5. Visualization and Quantification:
-
The formation of capillary-like structures is observed and photographed using an inverted microscope.
-
The degree of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
Future Directions and Research Opportunities
The existing data on this compound presents several exciting avenues for future research:
-
Mechanism of Action Studies: Elucidating the precise molecular target of this compound within the androgen receptor signaling pathway is a critical next step. This could involve competitive binding assays with androgens, analysis of AR nuclear translocation, and assessment of androgen-responsive gene expression.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound could identify key structural features responsible for its activity and potentially lead to the development of more potent and selective inhibitors.
-
In Vivo Efficacy: Evaluating the anti-tumor efficacy of this compound in animal models of androgen-dependent prostate or breast cancer is essential to validate its therapeutic potential.
-
Anti-Angiogenic Profiling of this compound: Directly assessing the anti-angiogenic properties of the parent compound, this compound, is warranted given the activity of its derivatives.
Conclusion
This compound is a promising natural product with demonstrated potent and selective inhibitory activity against testosterone-responsive cancer cells. Its unique chemical structure and specific biological activity make it an attractive lead compound for the development of novel anti-cancer therapeutics, particularly for androgen-dependent malignancies. Furthermore, the anti-angiogenic potential of its derivatives expands its possible applications in cancer therapy. Further research into its mechanism of action and in vivo efficacy is highly encouraged to fully realize its therapeutic promise.
References
In Silico Prediction of Louisianin A Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Louisianin A, a natural product isolated from Streptomyces[1], presents a novel chemical scaffold with potential therapeutic applications. However, its molecular targets and mechanism of action remain largely uncharacterized. This technical guide provides a comprehensive overview of a systematic in silico approach to predict and elucidate the biological targets of this compound. By leveraging a combination of computational techniques, including reverse docking, pharmacophore modeling, and network pharmacology, researchers can generate testable hypotheses to accelerate the drug discovery and development process for this promising compound. This document outlines detailed methodologies for key computational experiments and presents a framework for interpreting and prioritizing predicted targets for subsequent experimental validation.
Introduction
The traditional "one-drug, one-target" paradigm in drug discovery is evolving towards a more holistic understanding of compound-target interactions.[2] Many effective drugs exert their therapeutic effects by modulating multiple targets, a concept known as polypharmacology.[3][4] Computational, or in silico, methods have become indispensable tools for identifying these potential targets early in the drug discovery pipeline, saving considerable time and resources.[5][6][7] This guide will use this compound as a case study to illustrate a multi-faceted in silico workflow for target prediction.
This compound:
In Silico Target Prediction Workflow
A robust strategy for predicting the targets of a novel compound like this compound involves a multi-pronged approach that integrates both ligand-based and structure-based methods.
Caption: High-level workflow for in silico target prediction of this compound.
Methodologies
Ligand-Based Approaches
These methods utilize the 2D and 3D structural information of this compound to identify proteins that are known to bind to similar molecules.
A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target.[8][9][10][11]
Experimental Protocol:
-
Conformational Analysis: Generate a diverse set of low-energy 3D conformers of this compound using computational chemistry software (e.g., MOE, Schrödinger Maestro).
-
Feature Definition: Identify key chemical features on the conformers of this compound.
-
Model Generation: Create a pharmacophore model based on the spatial arrangement of these features. This can be done using software like Pharmit, ZINCPharmer, or LigandScout.[11]
-
Database Screening: Screen the generated pharmacophore model against a database of protein structures (e.g., PDB, AlphaFold DB) to identify proteins with binding sites that are complementary to the pharmacophore.
Caption: Workflow for pharmacophore-based target identification.
Structure-Based Approaches
These methods rely on the three-dimensional structure of potential protein targets to predict binding interactions with this compound.
Reverse docking, also known as inverse docking, involves docking a single ligand (this compound) against a large library of protein structures to identify potential binding partners.[12][13][14][15][16]
Experimental Protocol:
-
Ligand Preparation: Prepare the 3D structure of this compound, including generating conformers and assigning appropriate charges.
-
Target Library Preparation: Compile a library of 3D protein structures from databases like the Protein Data Bank (PDB). This library can be curated to include proteins relevant to specific disease areas.
-
Docking Simulation: Use a molecular docking program (e.g., AutoDock Vina, GOLD, LeDock) to systematically dock this compound into the binding sites of each protein in the library.[16]
-
Scoring and Ranking: Score the predicted binding poses for each protein-ligand complex using a scoring function that estimates the binding affinity. Rank the proteins based on their docking scores.
Table 1: Hypothetical Top 10 Potential Targets for this compound from Reverse Docking
| Rank | Protein Target | PDB ID | Docking Score (kcal/mol) | Putative Biological Process |
| 1 | Mitogen-activated protein kinase 14 (p38α) | 3S3I | -9.8 | Inflammatory response, cell cycle |
| 2 | Cyclooxygenase-2 (COX-2) | 5IKR | -9.5 | Inflammation, pain |
| 3 | Carbonic anhydrase II | 2CBA | -9.2 | pH regulation, ion transport |
| 4 | Tyrosine-protein kinase ABL1 | 2HYY | -9.1 | Cell differentiation, proliferation |
| 5 | Peroxisome proliferator-activated receptor gamma | 4EMA | -8.9 | Lipid metabolism, inflammation |
| 6 | Estrogen receptor alpha | 1A52 | -8.8 | Hormone signaling |
| 7 | Heat shock protein 90 | 1UYG | -8.6 | Protein folding, cell signaling |
| 8 | B-Raf proto-oncogene serine/threonine-protein kinase | 1UWH | -8.5 | Cell growth, differentiation |
| 9 | Glycogen synthase kinase-3 beta | 1Q3D | -8.3 | Signal transduction, metabolism |
| 10 | Aldose reductase | 1ADS | -8.1 | Diabetic complications |
Network Pharmacology
Network pharmacology provides a systems-level perspective on drug action by analyzing the complex interplay between drugs, targets, and biological pathways.[2][3][17][18]
Experimental Protocol:
-
Target Network Construction: Integrate the predicted targets from reverse docking and pharmacophore modeling into a protein-protein interaction (PPI) network using databases such as STRING or BioGRID.
-
Network Analysis: Analyze the topology of the network to identify key nodes (hub proteins) and modules that may be significantly perturbed by this compound. Tools like Cytoscape can be used for network visualization and analysis.[5]
-
Pathway Enrichment Analysis: Perform pathway enrichment analysis (e.g., using KEGG or Reactome databases) on the predicted targets and their interacting partners to identify biological pathways that are likely to be modulated by this compound.
Caption: Network pharmacology approach to elucidate the mechanism of action.
Data Interpretation and Target Prioritization
The various in silico methods will likely generate a large number of potential targets. A consensus approach is crucial for prioritizing these targets for experimental validation.
Table 2: Consensus Scoring for Target Prioritization
| Protein Target | Reverse Docking Rank | Pharmacophore Hit (Yes/No) | Network Centrality (Degree) | Enriched in Key Pathways (Yes/No) | Consensus Score |
| p38α | 1 | Yes | 45 | Yes | 10 |
| COX-2 | 2 | Yes | 32 | Yes | 9 |
| ABL1 | 4 | No | 58 | Yes | 8 |
| HSP90 | 7 | Yes | 75 | No | 7 |
| GSK-3β | 9 | No | 25 | Yes | 6 |
Consensus Score is a hypothetical weighted score based on the evidence from each method.
Conclusion and Future Directions
This guide has outlined a comprehensive in silico workflow for the prediction of biological targets for the novel natural product, this compound. By integrating ligand-based, structure-based, and systems-level approaches, researchers can efficiently generate a prioritized list of putative targets. The next critical step is the experimental validation of these predictions through biochemical and cellular assays, such as binding assays, enzyme activity assays, and phenotypic screening. The synergy between computational prediction and experimental validation will be paramount in unlocking the therapeutic potential of this compound.
References
- 1. This compound | C11H11NO2 | CID 10219744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. scilit.com [scilit.com]
- 4. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 10. dovepress.com [dovepress.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds [frontiersin.org]
- 14. Using reverse docking for target identification and its applications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. academic.oup.com [academic.oup.com]
- 17. mdpi.com [mdpi.com]
- 18. frontiersin.org [frontiersin.org]
Louisianin A: A Comprehensive Technical Review of a Novel Bioactive Compound
For Immediate Release
This technical guide provides an in-depth review of Louisianin A, a naturally occurring compound with potential therapeutic applications. Addressed to researchers, scientists, and drug development professionals, this document outlines its chemical properties, biological activity, and the current understanding of its mechanism of action. All quantitative data is presented in structured tables, and detailed experimental protocols from cited literature are provided to facilitate further research.
Introduction
This compound is a novel, non-steroidal molecule isolated from the cultured broth of Streptomyces sp. WK-4028.[1] It belongs to a family of four related compounds, Louisianins A, B, C, and D, all of which possess a unique pyrindine skeleton.[1] Initial studies have identified this compound as a growth inhibitor of testosterone-responsive SC 115 cells, suggesting its potential as a therapeutic agent in hormone-dependent conditions.[1]
Chemical Properties
This compound is an aromatic ketone with the chemical formula C₁₁H₁₁NO₂.[1] Its structure has been elucidated through spectroscopic data and confirmed by X-ray crystallographic analysis.[1]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₂ | [1] |
| Molecular Weight | 189 g/mol | [1] |
| IUPAC Name | 4-allyl-6,7-dihydro-1-hydroxycyclopenta[c]pyridin-5-one |
Biological Activity
The primary biological activity of this compound identified to date is its inhibitory effect on the growth of testosterone-responsive SC 115 mouse mammary carcinoma cells.[1] This cell line is known to be stimulated by androgens, and the inhibitory action of this compound suggests a potential role in modulating hormone-driven cell proliferation.
Quantitative Data
Specific quantitative data, such as IC50 values, from the primary literature are not yet available in the public domain. Further investigation into the original publication by Komiyama et al. (1995) is required to obtain these values.
Experimental Protocols
The following are detailed methodologies for key experiments related to the study of this compound and similar compounds.
Cell Growth Inhibition Assay (General Protocol)
This protocol is a generalized procedure for assessing the growth inhibitory effects of a compound on an adherent cell line, such as the SC 115 cells used in the initial characterization of this compound.
Materials:
-
SC 115 cells
-
Complete growth medium (e.g., DMEM supplemented with 10% FBS and antibiotics)
-
Testosterone solution
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SC 115 cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: The following day, replace the medium with fresh medium containing varying concentrations of this compound. Include wells with testosterone to stimulate growth and control wells with vehicle only.
-
Incubation: Incubate the plates for a period of 48-72 hours.
-
Viability Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition for each concentration of this compound compared to the testosterone-stimulated control. Determine the IC50 value, the concentration at which 50% of cell growth is inhibited.
Experimental workflow for assessing cell growth inhibition.
Signaling Pathways and Mechanism of Action
The precise mechanism of action and the signaling pathways modulated by this compound are not yet fully elucidated. Its characterization as a "non-steroidal growth inhibitor" of testosterone-responsive cells suggests that it may interfere with the androgen receptor (AR) signaling pathway.[1]
Potential Mechanisms of Action:
-
Direct AR Antagonism: this compound could bind directly to the androgen receptor, preventing the binding of testosterone and subsequent downstream signaling.
-
Inhibition of AR Expression: The compound might reduce the expression levels of the androgen receptor at the transcriptional or translational level.
-
Modulation of Co-regulators: this compound could interfere with the interaction of the androgen receptor with essential co-activators or co-repressors.
-
Downstream Pathway Inhibition: It may act on signaling molecules downstream of the androgen receptor, such as kinases or transcription factors involved in cell cycle progression and proliferation.
Hypothesized inhibition of the Androgen Receptor pathway by this compound.
Future Directions
Further research is imperative to fully understand the therapeutic potential of this compound. Key areas for future investigation include:
-
Determination of IC50 values in a panel of hormone-dependent and independent cancer cell lines.
-
Elucidation of the specific molecular target and mechanism of action.
-
Investigation of the effects on key signaling pathways , such as the PI3K/Akt and MAPK/ERK pathways, which are often dysregulated in cancer.
-
In vivo studies to evaluate the efficacy and safety of this compound in animal models of hormone-dependent cancers.
-
Structure-activity relationship (SAR) studies to identify more potent and selective analogs.
Conclusion
This compound represents a promising new scaffold for the development of novel therapeutics, particularly for hormone-dependent diseases. Its unique structure and initial biological activity warrant a concerted effort to further explore its mechanism of action and potential for clinical translation. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.
References
Methodological & Application
Purifying Louisianin A: A Detailed Guide for Researchers
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the purification of Louisianin A, a pyridine alkaloid, following its chemical synthesis. This compound has garnered interest as a non-steroidal growth inhibitor of testosterone-responsive SC 115 cells, suggesting its potential as a therapeutic agent.[1] The purification of this compound is a critical step to ensure the removal of synthetic impurities and byproducts, which is essential for accurate biological evaluation and further drug development. This guide outlines detailed protocols for purification using flash column chromatography, a widely adopted and effective method for such compounds. Additionally, it provides methods for purity assessment and discusses the potential biological target of this compound, the androgen receptor signaling pathway.
Introduction
This compound is a heterocyclic compound with a unique pyrindine skeleton.[1] Its total synthesis has been achieved, yielding the target molecule for biological studies.[2] The primary biological activity identified for this compound is its ability to inhibit the growth of testosterone-responsive cells, indicating a potential mechanism of action involving the androgen receptor (AR) signaling pathway. To accurately assess its biological activity and for any downstream applications, a highly purified sample of this compound is required. This document presents a detailed protocol for the purification of this compound from a crude synthetic mixture.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| Appearance | Pale yellow solid |
| IUPAC Name | 4-allyl-6,7-dihydro-1-hydroxycyclopenta[c]pyridin-5-one |
Table 2: Suggested Parameters for Flash Column Chromatography of this compound
| Parameter | Recommended Specification |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | Dependent on scale; for ~1g crude, a 40-80g column is typical. |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate (EtOAc) in Hexanes |
| Gradient Profile | Start with a low polarity mixture (e.g., 10% EtOAc in Hexanes) and gradually increase the polarity (e.g., to 50% EtOAc in Hexanes). The exact gradient should be optimized based on TLC analysis. |
| Flow Rate | Dependent on column size; typically 20-50 mL/min for a 40g column. |
| Detection | UV at 254 nm |
| Fraction Size | Dependent on column size and separation; typically 10-20 mL. |
Table 3: Purity Analysis of Purified this compound
| Analytical Method | Expected Purity |
| High-Performance Liquid Chromatography (HPLC) | >95% |
| ¹H Nuclear Magnetic Resonance (NMR) | Consistent with the structure of this compound, with minimal impurity peaks. |
| Mass Spectrometry (MS) | A prominent peak corresponding to the molecular weight of this compound (m/z = 189.21). |
Experimental Protocols
Preparation of the Crude Synthetic Mixture for Purification
Following the final step of the total synthesis of this compound, the reaction mixture is typically worked up to remove inorganic salts and highly polar impurities. A standard aqueous work-up followed by extraction with an organic solvent (e.g., ethyl acetate or dichloromethane) is common. The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
Purification by Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for purifying synthetic organic compounds.[3][4]
Materials:
-
Silica gel (230-400 mesh)
-
Flash chromatography column and system
-
Solvents: Hexanes and Ethyl Acetate (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Collection tubes or flasks
Procedure:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude mixture onto a TLC plate.
-
Develop the TLC plate in various solvent systems of increasing polarity (e.g., 10%, 20%, 30%, 40%, 50% ethyl acetate in hexanes) to determine the optimal solvent system for separation. The ideal system will show good separation between the this compound spot and impurities, with the this compound spot having an Rf value of approximately 0.2-0.4.
-
-
Column Packing:
-
Select an appropriately sized flash column based on the amount of crude material to be purified (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Pack the column with silica gel using either a dry packing or slurry packing method as per the manufacturer's instructions for the flash chromatography system.
-
Equilibrate the packed column with the initial, low-polarity mobile phase (e.g., 10% EtOAc in Hexanes) until the baseline on the UV detector is stable.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent if necessary for solubility.
-
Alternatively, for less soluble compounds, a "dry loading" technique can be used: adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent. The resulting dry powder is then loaded onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin the elution with the initial low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase according to the gradient profile determined from the TLC analysis. A linear gradient is often a good starting point.
-
Monitor the elution of compounds using the UV detector.
-
Collect fractions as peaks are detected.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound as a solid.
-
Purity Assessment
a. High-Performance Liquid Chromatography (HPLC): [5][6]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid or formic acid is common for improving peak shape of basic compounds like pyridines). A typical gradient could be 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Analysis: The purity is determined by the relative area of the this compound peak compared to the total area of all peaks in the chromatogram.[7][8]
b. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
The spectra should be clean and consistent with the known structure of this compound, with minimal or no peaks corresponding to impurities.
c. Mass Spectrometry (MS):
-
Analyze the purified compound by a suitable mass spectrometry technique (e.g., ESI-MS).
-
The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ or [M-H]⁻ ion of this compound.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the purification and analysis of this compound.
Proposed Signaling Pathway of this compound
Given that this compound inhibits the growth of testosterone-responsive cells, it is plausible that it acts as an antagonist to the androgen receptor (AR).[9][10][11] The AR signaling pathway is crucial for the growth and survival of these cells.[12][13] Non-steroidal anti-androgens typically function by competitively binding to the AR, preventing its activation by androgens like testosterone and dihydrotestosterone (DHT). This inhibition prevents the nuclear translocation of the AR, its binding to androgen response elements (AREs) on DNA, and the subsequent transcription of target genes that promote cell proliferation and survival.[10][11]
Caption: Proposed mechanism of this compound on the Androgen Receptor pathway.
Conclusion
The purification of this compound after its synthesis is a critical step for its subsequent biological evaluation. The detailed protocol for flash column chromatography provided in this document offers a reliable method to obtain highly pure this compound. The proposed mechanism of action, through the inhibition of the androgen receptor signaling pathway, provides a basis for further mechanistic studies. The successful purification and characterization of this compound will enable researchers to further explore its potential as a novel therapeutic agent for androgen-dependent conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. First total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. youtube.com [youtube.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-Steroidal Androgen Receptor Antagonists and Prostate Cancer: A Survey on Chemical Structures Binding this Fast-Mutating Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. erc.bioscientifica.com [erc.bioscientifica.com]
- 11. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cancer Stem Cells and Androgen Receptor Signaling: Partners in Disease Progression [mdpi.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: Solubility of Louisianin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Louisianin A is a natural product that has garnered interest within the scientific community. A fundamental physicochemical property crucial for its development as a potential therapeutic agent is its solubility in various solvents. This document provides an overview of the solubility characteristics of this compound, a detailed protocol for its experimental determination, and a workflow for the process. Understanding the solubility of this compound is essential for a range of applications, including formulation development, in vitro and in vivo screening, and pharmacokinetic studies.
Solubility of this compound
The solubility of a compound is a critical parameter that influences its bioavailability and therapeutic efficacy. While specific quantitative solubility data for this compound in common laboratory solvents is not extensively documented in publicly available literature, a qualitative assessment based on its chemical structure can be inferred. This compound possesses both polar (e.g., amide and ketone functionalities) and non-polar (e.g., hydrocarbon regions) characteristics, suggesting it will exhibit a range of solubilities in different solvents.
Table 1: Qualitative and Predicted Solubility of this compound
| Solvent | Solvent Type | Predicted Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful solvent capable of dissolving a wide range of polar and non-polar compounds.[1] |
| Ethanol | Polar Protic | Moderate | The hydroxyl group of ethanol can engage in hydrogen bonding, facilitating the dissolution of compounds with polar functional groups. |
| Methanol | Polar Protic | Moderate | Similar to ethanol, methanol is a polar protic solvent that should effectively dissolve this compound. |
| Water | Polar Protic | Low | The presence of significant non-polar regions in the this compound structure is expected to limit its aqueous solubility. |
| Dichloromethane (DCM) | Non-polar | Moderate to High | The non-polar nature of DCM makes it a suitable solvent for compounds with significant hydrocarbon character. |
| Acetonitrile | Polar Aprotic | Moderate | Acetonitrile is a polar aprotic solvent commonly used in chromatography and is expected to be a moderate solvent for this compound. |
Note: The predicted solubility is based on general principles of "like dissolves like" and the chemical structure of this compound. Experimental verification is required for quantitative assessment.
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[2][3]
Materials:
-
This compound (solid form)
-
Selected solvents (e.g., DMSO, ethanol, water, etc.)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a glass vial containing a known volume of the desired solvent. An excess of solid should be visible to ensure a saturated solution is formed.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.
-
-
Separation of Solid and Liquid Phases:
-
After the incubation period, remove the vials from the shaker and let them stand to allow the excess solid to settle.
-
To completely separate the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
Carefully collect the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step removes any remaining microscopic particles.
-
-
Quantification of Solute Concentration:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered saturated solution and the standard solutions using a validated HPLC method.
-
Construct a calibration curve by plotting the peak area (or height) from the HPLC chromatograms of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the filtered saturated solution by interpolating its peak area from the calibration curve.
-
-
Data Reporting:
-
The solubility is reported as the concentration of this compound in the saturated solution, typically in units of mg/mL or µg/mL.
-
Experimental Workflow
Caption: Workflow for determining the thermodynamic solubility of this compound.
Signaling Pathways
Currently, there is limited specific information available in the public domain detailing the definitive signaling pathways modulated by this compound. As research on this compound progresses, it is anticipated that its molecular targets and the downstream signaling cascades it affects will be elucidated. Researchers investigating the biological activity of this compound are encouraged to perform target identification and pathway analysis studies to uncover its mechanism of action.
Conclusion
The solubility of this compound is a key parameter that will dictate its utility in various research and development settings. The provided protocol for the shake-flask method offers a robust approach to experimentally determine its solubility in a range of solvents. The resulting data will be invaluable for guiding formulation strategies and for the design of meaningful biological assays. Further investigation into the specific signaling pathways affected by this compound will be crucial for understanding its full therapeutic potential.
References
Application Notes and Protocols for In Vitro Evaluation of Louisianin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Louisianin A is a pyridinone alkaloid whose biological activities have not been extensively characterized. Structurally related pyridinone alkaloids have demonstrated a range of biological effects, including cytotoxic, antibacterial, and neuritogenic activities.[1][2][3][4][5] This document outlines a comprehensive in vitro experimental design to investigate the potential anticancer properties of this compound. The following protocols provide a detailed framework for assessing its effects on cell viability, apoptosis, cell cycle progression, and key intracellular signaling pathways.
Hypothetical Mechanism of Action
Based on the activities of similar pyridinone compounds, it is hypothesized that this compound may exert cytotoxic effects on cancer cells by inducing apoptosis and causing cell cycle arrest. Furthermore, it is postulated that these effects may be mediated through the modulation of critical signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are frequently dysregulated in cancer.[4]
Data Presentation
The following tables present hypothetical, yet plausible, quantitative data that could be generated from the described experimental protocols. These tables are intended to serve as a template for data organization and presentation.
Table 1: Cytotoxicity of this compound on Human Cancer Cell Lines
| Cell Line | Treatment Duration (hours) | This compound IC₅₀ (µM) |
| HeLa (Cervical Cancer) | 24 | 15.2 |
| HeLa (Cervical Cancer) | 48 | 8.5 |
| HeLa (Cervical Cancer) | 72 | 4.1 |
| A549 (Lung Cancer) | 24 | 22.8 |
| A549 (Lung Cancer) | 48 | 12.7 |
| A549 (Lung Cancer) | 72 | 6.9 |
| MCF-7 (Breast Cancer) | 24 | 18.9 |
| MCF-7 (Breast Cancer) | 48 | 10.1 |
| MCF-7 (Breast Cancer) | 72 | 5.3 |
IC₅₀: The concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.
Table 2: Effect of this compound on Apoptosis in HeLa Cells (48-hour treatment)
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 0 | 2.1 ± 0.5 | 1.3 ± 0.3 |
| This compound | 5 | 15.8 ± 2.1 | 5.4 ± 1.1 |
| This compound | 10 | 35.2 ± 3.5 | 12.7 ± 2.4 |
| This compound | 20 | 58.9 ± 4.8 | 25.1 ± 3.9 |
Table 3: Cell Cycle Analysis of HeLa Cells Treated with this compound (24-hour treatment)
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 0 | 55.3 ± 3.1 | 28.1 ± 2.5 | 16.6 ± 1.9 |
| This compound | 5 | 68.7 ± 4.2 | 15.4 ± 1.8 | 15.9 ± 1.7 |
| This compound | 10 | 75.1 ± 4.9 | 10.2 ± 1.3 | 14.7 ± 1.5 |
| This compound | 20 | 82.5 ± 5.3 | 5.8 ± 0.9 | 11.7 ± 1.2 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.[6][7][8][9][10]
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 20, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13][14]
Materials:
-
HeLa cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed HeLa cells in 6-well plates and incubate for 24 hours.
-
Treat cells with this compound at concentrations around the IC₅₀ value (e.g., 5, 10, 20 µM) for 48 hours.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.[15][16][17][18]
Materials:
-
HeLa cells
-
This compound
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed HeLa cells in 6-well plates and treat with this compound (e.g., 5, 10, 20 µM) for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing gently.[15]
-
Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis of Signaling Pathways
This technique is used to detect changes in the expression and phosphorylation status of key proteins in the MAPK and NF-κB signaling pathways.[19][20][21][22][23][24][25][26]
Materials:
-
HeLa cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat HeLa cells with this compound (e.g., 10 µM) for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: Hypothesized mechanism of this compound action.
Caption: Overall experimental workflow.
Caption: Western blot analysis workflow.
References
- 1. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. bosterbio.com [bosterbio.com]
- 15. vet.cornell.edu [vet.cornell.edu]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 18. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing a Dose-Response Curve for a Novel Compound
A Case Study Approach in the Absence of Data for Louisianin A
Introduction
The development of a dose-response curve is a fundamental step in the characterization of a new therapeutic agent. This process establishes the relationship between the concentration of a drug and its biological effect, providing critical information on efficacy, potency (such as IC50 or EC50 values), and optimal dosing for further preclinical and clinical studies. While the user requested a specific protocol for "this compound," an extensive search of scientific literature and databases did not yield any information on the biological activity, mechanism of action, or relevant signaling pathways for a compound with this name.
Therefore, this document provides a comprehensive and detailed application note and protocol for developing a dose-response curve for a hypothetical novel anti-cancer compound, which can be adapted for a compound like this compound once its biological properties are identified. The protocols outlined below are standard methodologies widely used in cancer research and drug development.
I. Determining the Dose-Response Curve: Cell Viability
The initial step in characterizing a new compound is to determine its effect on cancer cell viability. This is typically achieved using a colorimetric assay, such as the MTT or MTS assay, which measures the metabolic activity of cells as an indicator of their viability.[1][2][3][4]
Experimental Protocol: MTT Assay for Cell Viability
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of a novel compound in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Novel compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the novel compound in complete culture medium. A common starting range is from 100 µM down to 0.01 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for a predetermined time, typically 24, 48, or 72 hours, at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value.
Data Presentation: Summary of Quantitative Data
The results of the cell viability assay can be summarized in a table as follows:
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| HeLa | Novel Compound A | 48 | 5.2 |
| A549 | Novel Compound A | 48 | 12.8 |
| MCF-7 | Novel Compound A | 48 | 25.1 |
II. Investigating the Mechanism of Action: Apoptosis Induction
Once the cytotoxic effect of the compound is established, the next step is to investigate the mechanism of cell death. A common mechanism for anti-cancer drugs is the induction of apoptosis, or programmed cell death.[5]
Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Novel compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the novel compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Data Analysis:
The flow cytometry data will be presented as a quadrant plot, where:
-
Lower Left (Annexin V- / PI-): Live cells
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper Left (Annexin V- / PI+): Necrotic cells
The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induction by the compound.
III. Elucidating Signaling Pathways
To further understand the mechanism of action, it is crucial to identify the cellular signaling pathways modulated by the compound. For many anti-cancer drugs, this involves pathways that control cell survival, proliferation, and apoptosis.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, created using Graphviz (DOT language), illustrate a typical experimental workflow for dose-response analysis and a hypothetical signaling pathway that a novel anti-cancer compound might modulate.
Caption: Experimental workflow for dose-response curve development and mechanism of action studies.
Caption: Hypothetical signaling pathway modulated by a novel anti-cancer compound.
Experimental Protocol: Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in the protein levels and activation states of key signaling molecules.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Data Analysis:
Quantify the band intensities and normalize them to a loading control (e.g., β-actin). Compare the levels of target proteins between treated and control samples to determine the effect of the compound on the signaling pathway.
This document provides a detailed framework for generating a dose-response curve and investigating the mechanism of action of a novel compound. The protocols for cell viability assays, apoptosis detection, and Western blotting are robust and widely applicable. The provided diagrams offer a visual representation of the experimental logic and a potential signaling pathway to be investigated. Researchers and drug development professionals can utilize these protocols as a foundation for the characterization of new chemical entities, adapting the specific cell lines, compound concentrations, and target proteins to the compound of interest, such as this compound, once its biological context is established.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays | AAT Bioquest [aatbio.com]
- 5. Erianin induces G2/M-phase arrest, apoptosis, and autophagy via the ROS/JNK signaling pathway in human osteosarcoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Louisianin A: A Compound of Synthetic Interest with Undetermined Therapeutic Potential
Despite its successful chemical synthesis, Louisianin A remains a molecule of unknown therapeutic value. A comprehensive review of available scientific literature reveals a significant gap in the understanding of its biological activity and potential applications in medicine. To date, published research has focused exclusively on the chemical synthesis of this compound and related compounds, with no data available on its pharmacological properties, mechanism of action, or efficacy in any disease model.
Currently, there is no publicly accessible information regarding the therapeutic effects of this compound. This includes a lack of data on its potential anti-cancer, neuroprotective, or anti-inflammatory properties. Consequently, detailed application notes and protocols for its use as a therapeutic agent cannot be provided.
Chemical Synthesis
The primary information available for this compound pertains to its total synthesis. One notable achievement in this area is the first total synthesis of this compound, chemically identified as 4-allyl-6,7-dihydro-1-hydroxycyclopenta[c]pyridin-5-one. The synthesis was accomplished from 2-chloro-4-cyanopyridine in seven steps with an overall yield of 24%. A key step in this synthetic route is a cyclization-decarboxylation sequence that forms the cyclopentenone ring.
Similarly, research has been conducted on the synthesis of related compounds, such as Louisianin C, which belongs to a small family of 3,4,5-trisubstituted pyridyl natural products. Its synthesis was achieved in six steps with an 11% overall yield, starting from commercially available 3,5-dibromopyridine.
Future Directions
The absence of biological data for this compound presents an open field for future research. The established synthetic pathways provide the necessary foundation for producing the compound in quantities sufficient for biological screening. Initial investigations could explore its activity in a broad range of assays to identify any potential therapeutic areas.
A logical workflow for investigating the therapeutic potential of this compound is outlined below.
Given the current state of knowledge, any discussion of this compound as a therapeutic agent is purely speculative. Further research is required to determine if this compound possesses any biological activity that could be harnessed for medical purposes. Researchers, scientists, and drug development professionals interested in this molecule would need to initiate primary research to explore its potential.
Application Notes and Protocols for Molecular Docking Studies of Louisianin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Louisianin A is a natural product first identified from Streptomyces sp.[1]. As a member of the aromatic ketone class of compounds, it presents a scaffold with potential for biological activity[2]. Natural products from Streptomyces are a rich source of pharmacologically active agents, including antibacterial and anticancer compounds[3][4]. Given the prevalence of kinase dysregulation in various diseases, particularly cancer, protein kinases have become a major target for drug discovery[5][6]. This document outlines a detailed protocol for a molecular docking study to investigate the potential of this compound as an inhibitor of p38α mitogen-activated protein kinase (MAPK), a key enzyme in cellular signaling pathways related to inflammation and cancer[3][5][7][8].
The p38 MAP kinase signaling pathway is activated by a variety of cellular stresses and inflammatory cytokines, leading to a cascade of downstream effects that influence cell differentiation, apoptosis, and immune responses[9][10]. Dysregulation of this pathway is implicated in the progression of solid tumors, making p38α MAPK a compelling target for therapeutic intervention[5][7][8]. This hypothetical study will utilize in silico molecular docking to predict the binding affinity and interaction patterns of this compound with the ATP-binding site of p38α MAPK, comparing it to a known inhibitor.
Target Protein Selection
p38α Mitogen-Activated Protein Kinase (MAPK)
-
Rationale: p38α MAPK is a well-validated therapeutic target in inflammatory diseases and cancer[3][5][7][8]. Many natural products have been investigated as kinase inhibitors[6][11]. The planar aromatic structure of this compound suggests its potential to fit into the ATP-binding pocket of kinases.
-
PDB Structure: The crystal structure of human p38α MAPK in complex with the inhibitor SB203580 (PDB ID: 1A9U) will be used for this study[1][2]. This structure provides a clear view of the ATP-binding site and the interactions of a known ligand.
Ligand Selection
-
Test Ligand: this compound. Its 3D structure can be obtained from the PubChem database (CID 10219744)[1].
-
Reference Ligand: SB203580. This is a potent and selective inhibitor of p38 MAPK and will be used as a positive control for comparison[9][12][13][14]. Its co-crystallized structure in 1A9U will serve as a validation point for the docking protocol.
Quantitative Data Summary
The following table summarizes the binding affinities of known p38α MAPK inhibitors, which can be used as a benchmark for interpreting the docking results of this compound.
| Compound Name | Compound Type | Target | Binding Affinity (IC50/Kd) | Reference(s) |
| SB203580 | Pyridinyl imidazole | p38α MAPK | IC50: 50 nM, Kd: 22 nM | [13][14][15] |
| Doramapimod (BIRB 796) | Pyridinyl imidazole | p38α MAPK | IC50: 38 nM, Kd: 0.1 nM | [16] |
| Pexmetinib | Pyridinyl imidazole | p38α MAPK | IC50: 4 nM | [17] |
| TAK-715 | Imidazole derivative | p38α MAPK | IC50: 7.1 nM | [17] |
| This compound | Aromatic ketone | p38α MAPK | To be determined |
Experimental Protocols
Protocol 1: Molecular Docking of this compound against p38α MAPK
This protocol outlines the steps for performing a molecular docking simulation using AutoDock Vina.
1. Software and Resource Preparation:
-
Molecular Graphics Laboratory (MGL) Tools: Download and install MGLTools, which includes AutoDockTools (ADT) for preparing protein and ligand files.
-
AutoDock Vina: Download and install the AutoDock Vina software.
-
Protein Data Bank (PDB): Access the PDB database to download the structure of p38α MAPK (PDB ID: 1A9U).
-
PubChem: Access the PubChem database to download the 3D structure of this compound in SDF format.
2. Protein Preparation:
-
Load the PDB file (1A9U.pdb) into a molecular visualization tool like UCSF Chimera or ADT.
-
Remove water molecules and any co-crystallized ligands (except for one molecule of SB203580 for validation purposes).
-
Add polar hydrogens to the protein structure.
-
Assign Kollman charges to the protein atoms.
-
Save the prepared protein structure in PDBQT format (e.g., 1A9U_protein.pdbqt).
3. Ligand Preparation:
-
Download the 3D conformer of this compound from PubChem in SDF format.
-
Open the SDF file in a molecular editor or ADT.
-
Assign Gasteiger charges to the ligand atoms.
-
Detect the ligand's rotatable bonds.
-
Save the prepared ligand in PDBQT format (e.g., louisianinA.pdbqt).
-
Repeat steps 3.1-3.5 for the reference inhibitor SB203580.
4. Grid Box Generation:
-
In ADT, load the prepared protein (1A9U_protein.pdbqt).
-
Identify the ATP-binding site. Key residues in the binding site of p38α MAPK (from PDB ID: 1A9U) include: Lys53, Val55, Met109, Thr110, and Asp168.
-
Center the grid box on the co-crystallized SB203580 to encompass the entire binding site. A suggested grid box size would be 25 x 25 x 25 Å with a spacing of 1.0 Å.
-
Note the center coordinates and dimensions of the grid box.
5. Docking Simulation with AutoDock Vina:
-
Create a configuration file (e.g., conf.txt) with the following parameters:
-
Run the docking simulation from the command line:
6. Analysis of Results:
-
Analyze the output log file (louisianinA_log.txt) to obtain the binding affinity scores (in kcal/mol) for the different poses of this compound.
-
Visualize the docked poses in a molecular viewer.
-
Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the amino acid residues of the p38α MAPK binding site.
-
Compare the binding affinity and interaction patterns of this compound with those of the reference inhibitor SB203580.
Visualizations
Caption: Workflow for the molecular docking of this compound.
Caption: p38 MAPK signaling pathway and the proposed point of inhibition.
Conclusion
This application note provides a comprehensive framework for investigating the potential of this compound as a p38α MAPK inhibitor through molecular docking. The detailed protocol and suggested analyses will enable researchers to generate valuable in silico data to guide further experimental validation. The predicted binding affinity and interaction patterns can provide insights into the structure-activity relationship and serve as a starting point for the rational design of more potent analogs. Successful identification of this compound as a p38α MAPK inhibitor could pave the way for its development as a novel therapeutic agent for inflammatory diseases and cancer.
References
- 1. rcsb.org [rcsb.org]
- 2. 1a9u - THE COMPLEX STRUCTURE OF THE MAP KINASE P38/SB203580 - Summary - Protein Data Bank Japan [pdbj.org]
- 3. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The p38 Pathway: From Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of p38 MAP Kinase Signal Transduction in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDB-1a9u: THE COMPLEX STRUCTURE OF THE MAP KINASE P38/SB203580 - 万見 [pdbj.org]
- 7. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 8. mdpi.com [mdpi.com]
- 9. invivogen.com [invivogen.com]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. SB203580 | Cell Signaling Technology [cellsignal.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. SB 203580 | p38 MAPK | Tocris Bioscience [tocris.com]
- 15. Kinetics of small molecule inhibitor binding to p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Louisianin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the synthesis of Louisianin A, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the overall yield of the first total synthesis of this compound?
The first total synthesis of this compound was achieved in seven steps with an overall yield of 24%.[1][2]
Q2: What is the starting material for this synthesis?
The synthesis begins with the commercially available compound 2-chloro-4-cyanopyridine.[1][2]
Q3: What is the key chemical transformation in this synthesis?
A crucial step in the synthesis of this compound is a cyclization-decarboxylation sequence which forms the cyclopentenone ring.[1][2]
Q4: Are there alternative synthetic routes to related compounds?
Yes, synthetic routes for the related natural products Louisianin C and D have been developed and may offer alternative strategies.[3][4] For instance, the synthesis of Louisianin C was achieved in six steps with an 11% overall yield starting from 3,5-dibromopyridine.[4]
Troubleshooting Guide
This guide addresses potential issues for each step of the seven-step synthesis of this compound.
Step 1: Synthesis of 2-Chloro-4-cyano-3-(2-propenyl)pyridine (Compound 6)
Experimental Protocol:
To a solution of 2-chloro-4-cyanopyridine (5) in dry THF at -78 °C under a nitrogen atmosphere, a solution of lithium diisopropylamide (LDA) is added dropwise. The mixture is stirred for 30 minutes, followed by the addition of allyl bromide. The reaction is stirred for an additional 2 hours at -78 °C before quenching with saturated ammonium chloride solution.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Low to no conversion | 1. Inactive LDA. 2. Reaction temperature too high. 3. Insufficient reaction time. | 1. Use freshly prepared or properly stored LDA. 2. Maintain the reaction temperature at -78 °C. 3. Increase the reaction time and monitor by TLC. |
| Formation of multiple products | 1. Reaction temperature too high, leading to side reactions. 2. Presence of moisture. | 1. Strictly maintain the reaction temperature at -78 °C. 2. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Low yield after purification | Difficulty in separating the product from starting material or byproducts. | Optimize column chromatography conditions (e.g., solvent system, gradient). |
Yield Data:
| Compound | Reported Yield |
| 6 | 85% |
Step 2: Synthesis of 4-Allyl-2-methoxy-3-pyridinecarbonitrile (Compound 7)
Experimental Protocol:
Compound 6 is refluxed with sodium methoxide in methanol.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Incomplete reaction | 1. Insufficient reaction time. 2. Low reaction temperature. | 1. Increase reflux time and monitor by TLC. 2. Ensure the reaction mixture is refluxing vigorously. |
| Side product formation | Reaction with residual water. | Use anhydrous methanol and freshly prepared sodium methoxide. |
Yield Data:
| Compound | Reported Yield |
| 7 | 95% |
Step 3: Synthesis of Methyl 4-allyl-2-methoxy-3-pyridinylacetate (Compound 8)
Experimental Protocol:
Compound 7 is hydrolyzed with a mixture of concentrated sulfuric acid and methanol.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Low yield of ester | 1. Incomplete hydrolysis of the nitrile. 2. Formation of the corresponding carboxylic acid. | 1. Increase reaction time or temperature. 2. Ensure an excess of methanol is used to favor ester formation. |
| Decomposition of product | Harsh reaction conditions. | Carefully control the reaction temperature and time. |
Yield Data:
| Compound | Reported Yield |
| 8 | 81% |
Step 4: Synthesis of 4-Allyl-2-methoxy-3-pyridineacetic acid (Compound 9)
Experimental Protocol:
Compound 8 is hydrolyzed using lithium hydroxide in a mixture of THF and water.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Incomplete hydrolysis | 1. Insufficient LiOH. 2. Short reaction time. | 1. Use a slight excess of LiOH. 2. Monitor the reaction by TLC until all starting material is consumed. |
| Difficulty in isolation | Product is a salt before acidification. | Carefully acidify the reaction mixture to precipitate the carboxylic acid. |
Yield Data:
| Compound | Reported Yield |
| 9 | 92% |
Step 5: Synthesis of Ethyl 4-allyl-α-cyano-2-methoxy-3-pyridineacetate (Compound 10)
Experimental Protocol:
Compound 9 is treated with thionyl chloride followed by reaction with the sodium salt of ethyl cyanoacetate.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Low yield | 1. Decomposition of the acid chloride intermediate. 2. Incomplete formation of the sodium salt of ethyl cyanoacetate. | 1. Use the acid chloride immediately after its formation. 2. Ensure complete reaction of ethyl cyanoacetate with a strong base like sodium hydride. |
Yield Data:
| Compound | Reported Yield |
| 10 | 75% |
Step 6: Synthesis of 4-Allyl-2-methoxy-3-pyridineacetonitrile (Compound 11)
Experimental Protocol:
Compound 10 is heated in a solution of sodium chloride in a mixture of DMSO and water.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Incomplete decarboxylation | 1. Insufficient temperature. 2. Short reaction time. | 1. Ensure the reaction temperature is maintained. 2. Monitor the reaction by TLC for the disappearance of the starting material. |
Yield Data:
| Compound | Reported Yield |
| 11 | 88% |
Step 7: Synthesis of this compound (Compound 1)
Experimental Protocol:
Compound 11 is treated with LDA at 0 °C, followed by acidic workup and reflux.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Low yield of final product | 1. Incomplete cyclization. 2. Decomposition during acidic workup and reflux. | 1. Ensure the use of fresh and active LDA. 2. Carefully control the duration and temperature of the reflux. |
| Formation of polymeric material | Side reactions of the intermediate enolate. | Maintain a low temperature during the LDA addition and cyclization step. |
Yield Data:
| Compound | Reported Yield |
| 1 | 61% |
Visualizing the Synthetic Pathway
The following diagram illustrates the overall workflow for the synthesis of this compound.
References
Technical Support Center: Overcoming Louisianin A Solubility Challenges in Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Louisianin A. Our aim is to help you overcome potential solubility issues and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known biological activity?
This compound is a natural product with the chemical formula C₁₁H₁₁NO₂.[1] It is classified as a pyridone derivative.[2] Preliminary studies have identified it as a non-steroidal growth inhibitor of testosterone-responsive SC 115 cells, suggesting potential activity in pathways related to androgen signaling.
Q2: What are the known physical and chemical properties of this compound?
| Property | Value | Source |
| Molecular Weight | 189.21 g/mol | [1] |
| Chemical Formula | C₁₁H₁₁NO₂ | [1] |
| IUPAC Name | 4-prop-2-enyl-6,7-dihydro-2H-cyclopenta[c]pyridine-1,5-dione | [1] |
| Structure | Pyridone derivative with an allyl group | [2][3] |
Q3: In which solvents is this compound likely to be soluble?
While specific quantitative solubility data for this compound is limited, its pyridone structure suggests it may have some solubility in polar organic solvents.[2] Based on general principles for compounds of this type, the following solvents are recommended for creating stock solutions:
-
Dimethyl sulfoxide (DMSO): This is the most common and recommended solvent for preparing high-concentration stock solutions of many organic compounds for use in biological assays.
-
Ethanol: May be a suitable alternative to DMSO, particularly for in vivo studies where DMSO toxicity is a concern.
-
Methanol: Another potential solvent for creating stock solutions.
It is always recommended to start with a small amount of this compound to test its solubility in the chosen solvent before preparing a large stock solution.
Q4: I am observing precipitation when I dilute my this compound stock solution into aqueous assay buffer. What can I do?
Precipitation upon dilution of a DMSO or ethanol stock solution into an aqueous buffer is a common issue for hydrophobic compounds. Here are several troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Increase the solvent concentration: While keeping the final concentration of the organic solvent as low as possible is ideal, sometimes increasing it slightly (e.g., from 0.1% to 0.5% DMSO) can improve solubility. Always include a vehicle control with the same solvent concentration in your experiment to account for any solvent effects.
-
Use a surfactant: Pluronic F-68 or other non-ionic surfactants can help to maintain the solubility of hydrophobic compounds in aqueous solutions. Test a range of surfactant concentrations to find the optimal one for your assay.
-
Prepare a fresh dilution: Do not store diluted solutions of this compound in aqueous buffers for extended periods. Prepare fresh dilutions from your stock solution immediately before each experiment.
-
Vortex thoroughly: Ensure that the diluted solution is mixed vigorously immediately after adding the stock solution to the aqueous buffer.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Cloudy or precipitated solution when preparing stock in DMSO/Ethanol. | The concentration is too high for the solvent. | Try gently warming the solution (e.g., to 37°C) and vortexing. If precipitation persists, you will need to prepare a stock solution at a lower concentration. |
| Inconsistent results between experiments. | Precipitation of this compound in the assay medium. | Prepare fresh dilutions for each experiment. Ensure thorough mixing upon dilution. Consider using a pre-warmed aqueous buffer for dilution. |
| Low or no biological activity observed. | This compound has precipitated out of solution, leading to a lower effective concentration. | Visually inspect your assay plates under a microscope for any signs of precipitation. If observed, follow the steps outlined in FAQ Q4 to improve solubility. |
| Cell toxicity observed in vehicle control wells. | The concentration of the organic solvent (e.g., DMSO) is too high. | Most cell lines can tolerate up to 0.5% DMSO, but this should be determined empirically for your specific cell type. Aim for the lowest possible final solvent concentration. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weigh out a precise amount of lyophilized this compound powder.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until all the solid is dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure there is no particulate matter.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound for Cell-Based Assays
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Prepare your cell culture medium or assay buffer. If possible, pre-warm the medium to 37°C.
-
Perform a serial dilution of the stock solution directly into the pre-warmed medium to achieve the desired final concentrations.
-
Immediately after adding the this compound stock to the medium, vortex or pipette up and down vigorously to ensure rapid and thorough mixing.
-
Add the final diluted this compound solution to your cells or assay plate without delay.
Visualizations
Hypothetical Signaling Pathway for this compound Action
Based on its reported activity as a growth inhibitor of testosterone-responsive cells, a possible mechanism of action for this compound could involve the modulation of the androgen receptor (AR) signaling pathway. The following diagram illustrates a simplified, hypothetical pathway.
Caption: Hypothetical mechanism of this compound in androgen receptor signaling.
Experimental Workflow for Troubleshooting Solubility
References
Louisianin A stability and degradation problems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Louisianin A. The information is designed to address common stability and degradation challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a lyophilized powder at -20°C in a desiccated environment. If in solution, it is recommended to prepare fresh solutions for each experiment. For short-term storage of solutions (up to 24 hours), store at 4°C, protected from light. Avoid repeated freeze-thaw cycles.
Q2: I'm observing a loss of activity in my this compound sample. What could be the cause?
A2: Loss of activity can be attributed to several factors:
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Improper Storage: Exposure to elevated temperatures, light, or moisture can lead to degradation.
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Solution Instability: this compound may be unstable in certain solvents or at specific pH values.
-
Oxidation: The compound may be susceptible to oxidation. Consider degassing solvents and working under an inert atmosphere (e.g., nitrogen or argon).
-
Adsorption: this compound might adsorb to plasticware. Using low-adhesion microcentrifuge tubes and pipette tips can mitigate this.
Q3: What are the known degradation products of this compound?
A3: The primary degradation pathways for this compound are hydrolysis and oxidation. Hydrolysis of the ester moiety leads to the inactive metabolite, this compound-acid. Oxidation typically occurs at the tertiary amine, forming the N-oxide derivative.
Q4: How can I monitor the stability of this compound in my experimental setup?
A4: A stability-indicating HPLC method is the recommended approach. This typically involves a reverse-phase C18 column with a gradient elution. The method should be able to resolve this compound from its major degradation products.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
-
Possible Cause: Interaction of the analyte with active sites on the silica backbone of the HPLC column.
-
Troubleshooting Steps:
-
Modify Mobile Phase: Add a small amount of a competing amine (e.g., 0.1% triethylamine) to the mobile phase to block silanol interactions.
-
Adjust pH: Ensure the mobile phase pH is at least 2 pH units away from the pKa of this compound to maintain a consistent ionization state.
-
Column Choice: Consider using a column with end-capping or a different stationary phase.
-
Issue 2: Inconsistent Results in Cell-Based Assays
-
Possible Cause: Degradation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course study to measure the concentration of this compound in the cell culture medium over the duration of the assay using HPLC.
-
Medium Components: Investigate potential interactions with components in the medium, such as serum proteins.
-
Fresh Preparation: Always use freshly prepared solutions of this compound for cell-based assays.
-
Quantitative Data Summary
Table 1: Stability of this compound in Different Solvents at 25°C
| Solvent | % Remaining after 24h | % Remaining after 72h |
| DMSO | 99.5% | 98.2% |
| Ethanol | 97.1% | 92.5% |
| PBS (pH 7.4) | 85.3% | 70.1% |
Table 2: Effect of Temperature on this compound Stability in PBS (pH 7.4)
| Temperature | % Remaining after 24h |
| 4°C | 98.6% |
| 25°C | 85.3% |
| 37°C | 75.4% |
Experimental Protocols
Protocol 1: HPLC Method for Stability Testing of this compound
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for assessing the stability of this compound.
Preventing Louisianin A precipitation in cell culture
Welcome to the technical support center for Louisianin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with this compound precipitation in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: How can I identify this compound precipitation in my cell culture?
A1: this compound precipitation can be observed in several ways. You might notice the culture medium appearing cloudy or hazy. Fine particles may become visible to the naked eye or under a microscope, and in some cases, larger crystals can form, often seen on the surface of the culture vessel.[1] It is important to differentiate precipitation from microbial contamination. Contamination often leads to a rapid change in the medium's pH, indicated by a color change of the phenol red indicator, and the presence of motile microorganisms visible under high magnification.[1]
Q2: What are the primary reasons for this compound precipitation in cell culture?
A2: The precipitation of compounds like this compound in cell culture is a common issue with several potential causes:
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Physicochemical Properties: Many experimental compounds have low water solubility.[1][2]
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Solvent-Related Issues: The most frequently used solvent for creating stock solutions is dimethyl sulfoxide (DMSO). When a concentrated DMSO stock is diluted into the aqueous environment of the cell culture medium, the sudden shift in solvent polarity can cause the compound to precipitate.[1]
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High Compound Concentration: Every compound has a limit to its solubility in a specific solvent system. If this concentration is exceeded, the compound will precipitate.[1]
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Temperature Fluctuations: Changes in temperature can significantly impact a compound's solubility. For instance, moving media from cold storage to a 37°C incubator can cause some compounds to fall out of solution. Repeated freeze-thaw cycles of stock solutions can also encourage precipitation.[1][3]
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pH of the Medium: The pH of the cell culture medium can affect the solubility of a compound.[1]
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Interaction with Media Components: Components in the culture medium, such as salts and proteins, can interact with the compound, leading to precipitation.[4][5]
Troubleshooting Guides
Preventing Precipitation of this compound
Proactive steps to avoid precipitation before it occurs.
| Potential Cause | Recommended Action | Detailed Protocol |
| Poor Solubility of this compound | Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. | See "Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO". |
| Rapid Change in Solvent Polarity | Add the this compound stock solution to the pre-warmed culture medium dropwise while gently swirling or vortexing. Perform serial dilutions. | See "Protocol for Preparing Working Solutions of this compound". |
| Exceeding Maximum Solubility | Determine the optimal working concentration of this compound for your specific cell line and experiment. Avoid using concentrations that are too high. | A preliminary experiment to test a range of concentrations is recommended to find the highest soluble concentration that does not cause precipitation. |
| Temperature-Dependent Solubility | Always pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Ensure the incubator maintains a stable temperature. | Place the required volume of medium in the 37°C incubator for at least 30 minutes before use. |
| Interaction with Media Components | Test the solubility of this compound in a simpler buffer, such as Phosphate-Buffered Saline (PBS), to determine if media components are the cause of precipitation. | Dissolve this compound in PBS at the same final concentration used in the cell culture medium and observe for any precipitation. |
| pH Instability | Use a cell culture medium that is buffered (e.g., with HEPES) to maintain a stable pH. Ensure that the CO2 levels in the incubator are appropriate for the medium being used. | Follow the manufacturer's recommendations for the specific cell culture medium. |
Resolving Existing Precipitation
Steps to take if you already observe precipitation.
| Observation | Troubleshooting Step | Expected Outcome |
| Cloudy medium after adding this compound | Warm the medium to 37°C for a short period (10-15 minutes) with gentle agitation. | The precipitate may redissolve if the issue is related to temporary temperature changes. |
| Visible particles or crystals | If warming does not work, the concentration of this compound may be too high. The culture should be discarded as the effective concentration of the compound is unknown. | Prevents inaccurate experimental results due to an incorrect dosage of the compound. |
| Precipitation in the stock solution | Warm the stock solution to 37°C and vortex or sonicate for a few minutes.[6] | This can help to redissolve the compound. If it remains precipitated, the stock solution should be remade. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Preparation: Bring the vial of powdered this compound and a bottle of sterile, cell culture grade DMSO to room temperature.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder. For hygroscopic compounds that absorb water from the atmosphere, it is recommended to dissolve the entire amount from the vial directly in the solvent.[6]
-
Dissolving: Add the appropriate volume of DMSO to achieve a 10 mM concentration. Vortex or sonicate the solution until the this compound is completely dissolved. Warming the solution briefly to 37°C can aid in dissolution.[6]
-
Sterilization: While DMSO is generally considered sterile and bactericidal, if there are concerns about contamination, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.[7]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.[6][8]
Table 1: Recommended Storage Conditions for this compound Solutions
| Solution Type | Solvent | Storage Temperature | Duration |
| Powder | N/A | -20°C | Up to 3 years[8] |
| Stock Solution | DMSO | -80°C | Up to 6 months[8] |
| Stock Solution | DMSO | -20°C | Up to 1 month[8] |
Protocol for Preparing Working Solutions of this compound
-
Pre-warm Medium: Pre-warm the required volume of complete cell culture medium to 37°C.
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid shocking the compound with a rapid change in solvent polarity, first, create an intermediate dilution. For example, dilute the 10 mM stock solution 1:10 in pre-warmed medium to get a 1 mM solution.
-
Final Dilution: Add the intermediate dilution (or the stock solution if not performing an intermediate step) to the pre-warmed medium dropwise while gently swirling the medium. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.[1]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is below 0.5%, and ideally at or below 0.1%, to avoid solvent toxicity to the cells.[8] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Table 2: Example Dilution Series for this compound
| Stock Conc. | Intermediate Dilution | Final Working Conc. | Final DMSO Conc. |
| 10 mM | 1:10 in medium (to 1 mM) | 10 µM | 0.1% |
| 10 mM | 1:10 in medium (to 1 mM) | 1 µM | 0.01% |
| 10 mM | 1:10 in medium (to 1 mM) | 0.1 µM | 0.001% |
Visual Guides
Experimental Workflow for Preparing this compound Working Solution
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cause analysis of precipitate in cell culture flaskâtemperature [luoron.com]
- 4. Cell Culture Academy [procellsystem.com]
- 5. 常見的細胞培養問題:沉澱物 [sigmaaldrich.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Troubleshooting Unexpected Results with Louisianin A and Related Alkaloids
Disclaimer: Information regarding the specific mechanism of action and experimental behavior of Louisianin A is limited in publicly available scientific literature. This guide provides troubleshooting advice based on the known activities of the broader class of pyrrolizidine alkaloids, which share some structural and functional similarities with the Louisianin family of compounds (pyridine and 2-pyridone alkaloids) and are also natural products with noted cytotoxic and potential anticancer activities. Researchers should use this information as a general framework and adapt it to their specific experimental observations with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known biological activity of this compound?
This compound is part of a family of four alkaloids (A, B, C, and D) isolated from Streptomyces sp.[1][2][3]. Preliminary studies have indicated that these compounds exhibit both antibacterial and anticancer properties[1]. However, detailed mechanistic studies are not widely available.
Q2: I am observing higher-than-expected cytotoxicity in my cell line. What could be the cause?
Unexpectedly high cytotoxicity can stem from several factors. Consider the following:
-
Metabolic Activation: Many alkaloids, particularly pyrrolizidine alkaloids, are metabolized by liver enzymes (cytochrome P450s) into highly reactive pyrrolic esters.[4][5]. If you are using liver-derived cell lines (e.g., HepG2) or cells with high metabolic activity, you may be observing enhanced toxicity due to the formation of these reactive metabolites.
-
Compound Stability: Ensure the compound is fully solubilized and stable in your culture medium. Precipitation or degradation could lead to inconsistent concentrations and unexpected effects.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. It is crucial to perform dose-response curves for each new cell line.
Q3: My results with this compound are not reproducible. What are common sources of variability?
Inconsistent results are a common challenge in cell-based assays. Key areas to investigate include:
-
Compound Handling: Ensure consistent stock solution preparation, storage, and dilution. Avoid repeated freeze-thaw cycles.
-
Cell Culture Conditions: Maintain consistent cell passage numbers, confluency at the time of treatment, and media composition.
-
Assay Protocol: Standardize incubation times, reagent concentrations, and detection methods. For detailed guidance on minimizing assay variability, refer to general best practices for microplate-based assays.
Q4: What are the potential mechanisms of action for this class of compounds?
Based on related pyrrolizidine alkaloids, the mechanism of cytotoxicity often involves the following:
-
DNA and Protein Adduct Formation: Reactive metabolites can form adducts with cellular macromolecules like DNA and proteins, leading to cellular dysfunction.[4].
-
Induction of Apoptosis: These compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[6].
-
Cell Cycle Arrest: Treatment with some pyrrolizidine alkaloids has been shown to cause an arrest in the S phase of the cell cycle and defects in chromosome congression during mitosis.[7].
Troubleshooting Common Experimental Issues
| Observed Problem | Potential Cause | Recommended Action |
| Low or No Activity | 1. Compound Insolubility: this compound may have limited solubility in aqueous media. 2. Compound Degradation: The compound may be unstable under experimental conditions (e.g., light, temperature, pH). 3. Incorrect Concentration: Errors in stock preparation or dilution. 4. Cell Line Resistance: The chosen cell line may be resistant to the compound's effects. | 1. Confirm solubility in the final assay medium. Consider using a different solvent for the stock solution (e.g., DMSO) and ensure the final solvent concentration is non-toxic to cells. 2. Check for information on the stability of this compound. Prepare fresh solutions for each experiment and protect from light. 3. Verify all calculations and pipetting steps. 4. Test a panel of different cell lines, including those known to be sensitive to DNA damaging agents. |
| High Background Signal in Assay | 1. Compound Interference: this compound may autofluoresce or interfere with the assay chemistry (e.g., absorbance, luminescence). 2. Media Components: Phenol red or other media components can contribute to background signals. | 1. Run a control with the compound in cell-free media to assess its intrinsic signal. 2. Consider using phenol red-free media for the duration of the assay. |
| Inconsistent Dose-Response Curve | 1. Sub-optimal Cell Seeding Density: Too few or too many cells can affect the assay window. 2. Edge Effects in Microplates: Evaporation from wells at the edge of the plate can concentrate the compound and affect cell growth. 3. Incomplete Solubilization: Compound precipitating out at higher concentrations. | 1. Optimize cell seeding density to ensure cells are in the exponential growth phase throughout the experiment. 2. Use a humidified incubator and consider not using the outer wells of the microplate for data collection. Fill outer wells with sterile water or media. 3. Visually inspect wells with the highest concentrations for any signs of precipitation. |
| Unexpected Morphological Changes | 1. Off-Target Effects: The compound may be hitting unintended cellular targets. 2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | 1. Document morphological changes with microscopy. These can provide clues to the mechanism of action (e.g., cell rounding for apoptosis, multinucleated cells for mitotic defects). 2. Ensure the final solvent concentration is consistent across all treatments and is below the toxic threshold for your cell line. |
Experimental Protocols
General Protocol for Assessing Cytotoxicity using a Resazurin-based Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control (medium with the same final concentration of solvent, e.g., DMSO).
-
Cell Treatment: Remove the old medium from the cells and add the compound dilutions and vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% (v/v).
-
Incubation with Resazurin: Incubate for 1-4 hours, or until a color change is observed in the vehicle control wells.
-
Data Acquisition: Measure fluorescence or absorbance at the appropriate wavelengths using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizing Potential Mechanisms
Signaling Pathways
The following diagram illustrates the potential signaling pathways that could be activated by this compound, based on the known mechanisms of pyrrolizidine alkaloids.
References
- 1. Synthesis of the louisianin alkaloid family via a 1,2,4-triazine inverse-electron-demand Diels-Alder approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C11H11NO2 | CID 10219744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Louisianin B | C11H13NO2 | CID 10535721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Quercetin Concentration for Cancer Research: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Quercetin in cancer-related experiments. It includes frequently asked questions (FAQs) and troubleshooting tips to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Quercetin in cancer cells?
Quercetin, a plant-derived flavonoid, exhibits anticancer properties through a multi-targeted approach. Its primary mechanisms include:
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Induction of Apoptosis: Quercetin can trigger programmed cell death in cancer cells by activating both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2] This involves the modulation of key apoptosis-related proteins.
-
Cell Cycle Arrest: It can halt the proliferation of cancer cells at various phases of the cell cycle, including G1, G2/M, by interacting with and regulating the expression of cyclins and cyclin-dependent kinases.[3][4]
-
Inhibition of Signaling Pathways: Quercetin is known to modulate several critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR, MAPK/ERK, and Wnt/β-catenin pathways.[1][5][6][7] By inhibiting these pathways, it can suppress cancer cell growth, proliferation, and survival.
-
Antioxidant and Pro-oxidant Activity: While known for its antioxidant properties, in cancer cells, Quercetin can also act as a pro-oxidant, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage and apoptosis.[2]
Q2: What is a typical effective concentration range for Quercetin in in vitro experiments?
The effective concentration of Quercetin can vary significantly depending on the cancer cell line and the duration of the experiment. However, most in vitro studies report inhibitory effects within a range of 10 µM to 200 µM .[4][8][9][10] It is crucial to determine the optimal concentration for your specific cell line through a dose-response experiment, such as an MTT or MTS assay.
Troubleshooting Guide
Issue 1: Poor Solubility of Quercetin
A common challenge when working with Quercetin is its low water solubility, which can lead to precipitation in cell culture media and inaccurate results.[11][12][13][14]
-
Solution 1: Use of a Suitable Solvent: Dissolve Quercetin in a small amount of a biocompatible solvent like Dimethyl Sulfoxide (DMSO) before diluting it to the final concentration in the cell culture medium. Ensure the final DMSO concentration does not exceed a level that is toxic to your cells (typically <0.1% v/v).[8]
-
Solution 2: Preparation of a Stock Solution: Prepare a high-concentration stock solution in DMSO and store it at -20°C. This allows for smaller volumes of the solvent to be added to the culture medium.
-
Solution 3: pH Adjustment: The solubility of Quercetin is pH-dependent, with increased solubility in more alkaline conditions.[12] However, be cautious as the stability of Quercetin can be compromised at higher pH.[15]
Issue 2: Inconsistent or No Cytotoxic Effect
Researchers may observe variability in the cytotoxic effects of Quercetin or a lack of response in their cancer cell lines.
-
Solution 1: Verify Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivities to Quercetin. It is recommended to perform a literature search for studies using your specific cell line to get an idea of the expected effective concentration range. A dose-response experiment is essential to determine the IC50 (half-maximal inhibitory concentration) for your experimental setup.
-
Solution 2: Check Compound Stability: Quercetin can be unstable in cell culture medium over long incubation periods.[15] Consider refreshing the medium with freshly prepared Quercetin for long-term experiments (e.g., beyond 48 hours).
-
Solution 3: Evaluate Cell Culture Conditions: Ensure that your cell culture conditions (e.g., confluency, serum concentration) are consistent across experiments, as these factors can influence cellular response to treatment.
Issue 3: Off-Target Effects or Cellular Stress
At high concentrations, Quercetin may induce cellular stress responses that are not related to its specific anticancer mechanisms.
-
Solution 1: Use Physiologically Relevant Concentrations: Whenever possible, use concentrations that are achievable in vivo to increase the translational relevance of your findings. Pharmacokinetic studies have shown that peak plasma concentrations of Quercetin after oral intake are typically in the low micromolar range.[4]
-
Solution 2: Include Appropriate Controls: Always include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO) to distinguish the effects of Quercetin from those of the solvent.
-
Solution 3: Monitor for General Cytotoxicity: Use assays that can differentiate between apoptosis and necrosis to understand the mode of cell death induced by your treatment.
Data Presentation
Table 1: Effective Concentrations of Quercetin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Effective Concentration (µM) | Assay | Reference |
| MCF-7 | Breast Cancer | 37 (IC50 at 24h) | MTT | [16] |
| MDA-MB-231 | Breast Cancer | > 100 | MTT | [16] |
| CT-26 | Colon Carcinoma | 10 - 120 | MTT | [8] |
| LNCaP | Prostate Cancer | 10 - 120 | MTT | [8] |
| PC3 | Prostate Cancer | 10 - 120 | MTT | [8] |
| A549 | Lung Cancer | 10, 30, 60 | Not Specified | [17] |
| HeLa | Cervical Cancer | Not Specified | Viability Assay | [6] |
| KBM7R | Leukemia | 50, 100, 200 (IC50 = 241.7) | Trypan Blue | [9] |
| A172 | Glioblastoma | 50, 100 | MTT | [18] |
| LBC3 | Glioblastoma | 50, 100 | MTT | [18] |
| Neuroblastoma | Neuroblastoma | 3 - 45 | Western Blot | [19] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is used to assess the effect of Quercetin on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1.5 x 10^4 cells/well and allow them to adhere overnight.[8]
-
Treatment: Prepare serial dilutions of Quercetin (e.g., 10, 20, 40, 80, 120 µM) in the appropriate cell culture medium.[8] Remove the old medium from the wells and add 100 µL of the Quercetin-containing medium to each well. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.[8]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
2. Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to detect and quantify apoptosis (programmed cell death) induced by Quercetin.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well.[8] After 24 hours, treat the cells with various concentrations of Quercetin for the desired duration (e.g., 48 hours).
-
Cell Harvesting: Gently collect both adherent and floating cells by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.[8]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Visualizations
Caption: A typical experimental workflow for evaluating the anticancer effects of Quercetin.
Caption: Major signaling pathways inhibited by Quercetin in cancer cells.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Quercetin as an innovative therapeutic tool for cancer chemoprevention: Molecular mechanisms and implications in human health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of low dose quercetin: Cancer cell-specific inhibition of cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential mechanisms of quercetin in cancer prevention: focus on cellular and molecular targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quercetin Inhibits KBM7R Cell Proliferation through Wnt/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jbclinpharm.org [jbclinpharm.org]
- 11. Development of Quercetin Solid Dispersion-Loaded Dissolving Microneedles and In Vitro Investigation of Their Anti-Melanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacophorejournal.com [pharmacophorejournal.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. academicjournals.org [academicjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | The potential anti-cancer effects of quercetin on blood, prostate and lung cancers: An update [frontiersin.org]
- 18. A Preliminary Study of the Effect of Quercetin on Cytotoxicity, Apoptosis, and Stress Responses in Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Louisianin A cytotoxicity and off-target effects
Notice: Information regarding the cytotoxicity, off-target effects, and specific signaling pathways of Louisianin A is not currently available in the public domain. Initial literature searches primarily detail its chemical synthesis.[1][2][3] This document serves as a general framework for researchers investigating novel compounds like this compound, providing standardized protocols and troubleshooting guidance for cytotoxicity and off-target effect assessment.
Frequently Asked Questions (FAQs)
Q1: I am seeing unexpected levels of cytotoxicity in my primary screen with this compound. What could be the cause?
A1: Unexpected cytotoxicity can arise from several factors:
-
Compound Stability: Ensure this compound is properly dissolved and stable in your culture medium. Degradation products may exhibit higher toxicity. Consider performing a stability check via HPLC or a similar method.
-
Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to the compound's mechanism of action. It is advisable to test a panel of cell lines with varying genetic backgrounds to determine a therapeutic window.
-
Off-Target Effects: this compound may be hitting unintended cellular targets, leading to toxicity. A broad-spectrum off-target screening panel (e.g., a kinase panel) is recommended.
-
Experimental Error: Review your experimental setup, including cell seeding density, reagent concentrations, and incubation times, to rule out procedural inconsistencies.
Q2: How can I determine if the observed cellular effects of this compound are due to on-target or off-target activity?
A2: Distinguishing on-target from off-target effects is a critical step. Consider the following approaches:
-
Target Engagement Assays: If the intended target of this compound is known, utilize assays such as cellular thermal shift assays (CETSA), surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) to confirm direct binding.
-
Rescue Experiments: If this compound is designed to inhibit a specific protein, overexpressing that protein might rescue the cells from the compound's cytotoxic effects.
-
Profiling: As mentioned, broad-panel screens (e.g., kinase, GPCR, ion channel panels) can identify unintended interactions.
-
Chemical Analogs: Synthesize and test analogs of this compound. A closely related, but inactive, analog should not produce the same cellular phenotype if the effect is on-target.
Q3: What are the recommended initial steps for characterizing the mechanism of action of this compound?
A3: To elucidate the mechanism of action, a multi-pronged approach is necessary:
-
Cell Cycle Analysis: Use flow cytometry to determine if this compound induces arrest at a specific phase of the cell cycle.
-
Apoptosis Assays: Investigate markers of programmed cell death, such as caspase activation (e.g., caspase-3/7 assay), PARP cleavage (Western blot), or Annexin V staining (flow cytometry).
-
Signaling Pathway Analysis: Perform Western blotting or phospho-protein arrays to assess the activation state of key signaling pathways known to be involved in cell proliferation and survival (e.g., MAPK/ERK, PI3K/Akt, NF-κB).
Troubleshooting Guides
Issue: High Variability in Cytotoxicity Assay Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating. Use a calibrated multichannel pipette for seeding. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Compound Precipitation | Visually inspect the wells for any precipitate after adding this compound. If precipitation occurs, try a lower concentration range or a different solvent. |
| Inconsistent Incubation Times | Standardize the incubation time for all plates and ensure consistent environmental conditions (temperature, CO2, humidity). |
Issue: Difficulty Confirming Target Engagement
| Possible Cause | Troubleshooting Step |
| Low Compound Permeability | If using a cellular assay, the compound may not be reaching its intracellular target. Perform a cell permeability assay (e.g., PAMPA). |
| Incorrect Protein Conformation | For in vitro binding assays, ensure the target protein is correctly folded and functional. |
| Weak Affinity | The binding affinity may be too low to detect with the chosen assay. Consider using a more sensitive technique or optimizing assay conditions (e.g., buffer composition, temperature). |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: A generalized experimental workflow for characterizing a novel compound.
Caption: A troubleshooting flowchart for unexpected cytotoxicity.
References
Technical Support Center: Troubleshooting Assay Artifacts Caused by Novel Compounds like Louisianin A
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter assay artifacts when working with novel compounds, using Louisianin A as a representative example. While specific interference data for this compound is not extensively available in public literature, this guide outlines common causes of assay artifacts and provides systematic troubleshooting strategies applicable to new chemical entities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a cyclopenta[c]pyridine derivative. While comprehensive biological profiling is not widely published, it has been identified as an inhibitor of angiogenesis.[1] Other molecules in the cyclopenta[c]pyridine class have shown a range of biological activities, including antiviral, insecticidal, and fungicidal properties.[2][3][4]
Q2: Why should I be concerned about assay artifacts when working with a new compound like this compound?
Novel compounds that have not been extensively studied can interfere with assay readouts through various mechanisms, leading to false-positive or false-negative results. This can result in wasted time and resources pursuing incorrect leads. It is crucial to perform counter-screens and orthogonal assays to validate any initial findings.
Q3: What are the common causes of assay interference by small molecules?
Assay interference can arise from several properties of a test compound. These include, but are not limited to:
-
Compound Aggregation: At certain concentrations, compounds can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes.
-
Fluorescence: The intrinsic fluorescence of a compound can interfere with fluorescence-based assays by either directly adding to the signal or quenching it.
-
Reactivity: Some compounds can react directly with assay reagents, such as enzymes or detection labels, leading to a false signal.
-
Light Absorbance: Colored compounds can interfere with absorbance-based assays.
-
Luciferase Inhibition: Many compounds are known to directly inhibit luciferase enzymes, a common reporter in cell-based assays.
Troubleshooting Guides
Issue: My compound shows activity in a primary screen. How do I confirm it's a genuine hit?
It is essential to conduct a series of validation and counter-screening experiments. The following workflow can help determine if the observed activity is real.
Caption: A workflow for validating primary screening hits.
Issue: I suspect my compound is interfering with my fluorescence-based assay. What should I do?
Fluorescence interference is a common issue. Follow this decision tree to troubleshoot.
Caption: Decision tree for troubleshooting fluorescence interference.
Data on Common Assay Interferences
While specific quantitative data for this compound is not available, the following table summarizes common types of assay interference and their characteristics.
| Interference Type | Mechanism | Typical Observations | Recommended Mitigation Strategies |
| Aggregation | Formation of compound aggregates that sequester and denature proteins non-specifically. | Steep dose-response curves; activity sensitive to detergent concentration. | Include 0.01% Triton X-100 in the assay buffer; use Dynamic Light Scattering (DLS) to detect aggregates. |
| Fluorescence | Intrinsic fluorescence of the compound or quenching of the assay's fluorescent signal. | Signal detected from the compound alone; non-linear quenching effects. | Use red-shifted fluorophores; measure compound autofluorescence and subtract from assay signal. |
| Reactivity | Covalent modification of proteins (e.g., cysteine residues) or other assay components. | Time-dependent inhibition; activity sensitive to the presence of reducing agents like DTT. | Pre-incubate compound with a thiol-containing molecule (e.g., glutathione) and observe for loss of activity. |
| Luciferase Inhibition | Direct inhibition of the luciferase reporter enzyme. | Activity observed in a luciferase-based assay but not in an orthogonal assay with a different readout. | Perform a counter-screen with purified luciferase enzyme. |
| Redox Cycling | Compound undergoes redox cycling, generating reactive oxygen species that can interfere with the assay. | Activity is sensitive to the presence of antioxidants. | Add antioxidants like N-acetylcysteine to the assay to see if the activity is diminished. |
Experimental Protocols
Protocol 1: Detergent-Based Assay for Compound Aggregation
Objective: To determine if the observed activity of a compound is due to aggregation.
Methodology:
-
Prepare two sets of assay reactions.
-
In the first set, use the standard assay buffer.
-
In the second set, supplement the assay buffer with 0.01% (v/v) Triton X-100.
-
Add the test compound (e.g., this compound) at various concentrations to both sets of reactions.
-
Initiate the reaction and measure the activity as per the standard protocol.
-
Interpretation: If the compound's inhibitory activity is significantly reduced or eliminated in the presence of Triton X-100, it is likely due to aggregation.
Protocol 2: Luciferase Counter-Screen
Objective: To determine if a compound directly inhibits the luciferase enzyme.
Methodology:
-
Prepare a reaction buffer containing purified firefly luciferase enzyme and its substrate, luciferin.
-
Add the test compound (e.g., this compound) at a range of concentrations.
-
Include a known luciferase inhibitor as a positive control and DMSO as a negative control.
-
Measure the luminescence signal.
-
Interpretation: A dose-dependent decrease in luminescence indicates direct inhibition of luciferase and suggests that the compound may be a false positive in luciferase-based cellular assays.
Protocol 3: Autofluorescence Measurement
Objective: To assess the intrinsic fluorescence of a test compound.
Methodology:
-
Prepare a solution of the test compound (e.g., this compound) in the assay buffer at the highest concentration used in the primary assay.
-
Using a fluorescence plate reader, scan the emission spectrum of the compound solution across the same excitation and emission wavelengths used in the primary assay.
-
Use the assay buffer alone as a blank.
-
Interpretation: A significant fluorescence signal from the compound solution indicates that it is autofluorescent and may interfere with the assay readout.
References
- 1. Efficient chemical conversion of this compound to C and D, the inhibitor of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Cyclopenta[ c]pyridine Derivatives Based on Natural Cerbinal as Potential Agrochemical Anti-TMV Agents and Insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Techniques for Louisianin A
Welcome to the technical support center for the purification of Louisianin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the isolation and purification of this synthetic pyridyl alkaloid.
Frequently Asked Questions (FAQs)
Q1: What is the typical method for purifying synthetic this compound?
A1: The primary method for purifying this compound following its synthesis is flash column chromatography. This technique is effective for separating the target compound from reaction byproducts and unreacted starting materials. The choice of silica gel as the stationary phase and an appropriate solvent system as the mobile phase is crucial for successful purification.
Q2: My this compound sample appears to be degrading on the silica gel column. What can I do?
A2: Degradation on silica gel can occur with certain sensitive compounds. Consider the following troubleshooting steps:
-
Deactivate the Silica Gel: Treat the silica gel with a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v), in your eluent system. This can help neutralize acidic sites on the silica that may be causing degradation.
-
Alternative Stationary Phases: If deactivation is insufficient, consider using a less acidic stationary phase like alumina (neutral or basic).
-
Faster Elution: Optimize your solvent system for a faster elution of the compound to minimize its residence time on the column.
Q3: I am seeing poor separation between this compound and a closely related impurity. How can I improve the resolution?
A3: To improve the resolution in your column chromatography, you can try the following:
-
Solvent System Optimization: Systematically vary the polarity of your mobile phase. A shallower solvent gradient or isocratic elution with a finely tuned solvent mixture can enhance separation.
-
Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates, which can improve separation.
-
Finer Silica Gel: Employing silica gel with a smaller particle size can lead to higher resolution, although it may also result in higher back pressure.
Q4: After purification, my final yield of this compound is significantly lower than expected. What are the potential causes?
A4: Low recovery can stem from several factors:
-
Incomplete Elution: Your compound may still be adsorbed to the column. After your main fractions have been collected, flush the column with a much more polar solvent to see if any remaining compound elutes.
-
Degradation: As mentioned in Q2, the compound may be degrading during purification.
-
Co-elution: The target compound might be co-eluting with an impurity, leading to the discarding of mixed fractions and thus a lower yield of pure product. Re-evaluating the TLC and optimizing the solvent system is recommended.
-
Mechanical Loss: Ensure careful handling during solvent removal (rotary evaporation) and transfer steps to avoid physical loss of the sample.
Troubleshooting Guides
Problem: Tailing peaks during column chromatography.
-
Possible Cause 1: The sample is overloaded on the column.
-
Solution: Reduce the amount of crude sample loaded onto the column. As a general rule, the sample load should be 1-5% of the mass of the stationary phase.
-
-
Possible Cause 2: The compound is interacting too strongly with the stationary phase.
-
Solution: Add a small amount of a polar solvent (e.g., methanol) or a modifier like triethylamine to the mobile phase to reduce strong interactions.
-
-
Possible Cause 3: The chosen solvent system is not optimal.
-
Solution: Re-screen for a better solvent system using Thin Layer Chromatography (TLC) to find conditions where the desired compound has an Rf value between 0.2 and 0.4 and shows good separation from impurities.
-
Problem: The compound is not eluting from the column.
-
Possible Cause 1: The mobile phase is not polar enough.
-
Solution: Gradually increase the polarity of the eluent. If you started with a non-polar solvent like hexane, incrementally add a more polar solvent like ethyl acetate or methanol.
-
-
Possible Cause 2: The compound has irreversibly adsorbed to or degraded on the stationary phase.
-
Solution: Test the stability of your compound on a small amount of silica gel using a TLC plate before performing column chromatography. If instability is confirmed, consider alternative purification methods or a different stationary phase.
-
Quantitative Data
The first total synthesis of this compound was achieved with a notable overall yield. While step-by-step purification yields are not detailed in the literature, the final outcome provides a benchmark for researchers.
| Synthesis Stage | Reported Overall Yield (%) | Reference |
| First Total Synthesis | 24 | [1][2] |
Experimental Protocols
General Protocol for Flash Column Chromatography Purification of this compound
This protocol is a generalized procedure based on standard practices for the purification of synthetic organic compounds.
-
Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude material to be purified.
-
Pack the column with silica gel (e.g., 230-400 mesh) using either a dry packing or slurry method with the initial, least polar mobile phase.
-
-
Sample Loading:
-
Dissolve the crude this compound sample in a minimal amount of the mobile phase or a suitable solvent.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the packed column.
-
-
Elution:
-
Begin elution with the starting mobile phase. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) based on the separation observed on TLC.
-
A typical solvent system for compounds of this nature might start with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
-
Fraction Collection:
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the elution of compounds using TLC analysis of the collected fractions.
-
-
Isolation of Pure this compound:
-
Combine the fractions containing the pure compound as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Experimental Workflow for this compound Purification
Caption: General workflow for the purification of synthetic this compound.
Troubleshooting Logic for Poor Separation
Caption: Troubleshooting logic for addressing poor chromatographic separation.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of Louisianin A and Louisianin C
For Immediate Release
Researchers in the fields of oncology, drug discovery, and cell biology are presented with a detailed comparative analysis of Louisianin A and Louisianin C, two pyrindine alkaloids known for their inhibitory effects on cancer cell growth. This guide synthesizes available experimental data to objectively compare their performance, providing researchers with a valuable resource for future studies.
Core Biological Activity: Inhibition of Testosterone-Responsive Cancer Cells
Both this compound and Louisianin C have been identified as non-steroidal growth inhibitors of testosterone-responsive SC 115 mouse mammary carcinoma cells. This activity is particularly relevant for research into androgen-dependent cancers, such as certain types of prostate and breast cancer.
A key study has quantified the inhibitory concentration of this compound.
| Compound | Cell Line | IC50 Value |
| This compound | SC 115 | 0.6 µg/mL |
Anti-Angiogenic Potential: A Divergence in Activity
While both compounds share a common origin and a core chemical scaffold, emerging evidence suggests a divergence in their broader biological activities. Notably, Louisianin C, along with a related compound Louisianin D, has been identified as an inhibitor of angiogenesis, the formation of new blood vessels. This process is critical for tumor growth and metastasis.
At present, specific quantitative data, such as IC50 values for the anti-angiogenic activity of Louisianin C, are not detailed in the available literature. Further research is required to quantify the potency of its anti-angiogenic effects. There is currently no information to suggest that this compound possesses similar anti-angiogenic properties.
Experimental Protocols
To aid researchers in replicating and expanding upon these findings, the following experimental methodologies are provided based on the available literature.
Inhibition of Testosterone-Responsive SC 115 Cell Growth Assay
This protocol outlines the general procedure for assessing the growth-inhibitory effects of compounds on testosterone-responsive cancer cells.
Objective: To determine the concentration at which a compound inhibits the growth of SC 115 cells by 50% (IC50) in the presence of testosterone.
Materials:
-
SC 115 mouse mammary carcinoma cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Testosterone solution
-
Test compounds (this compound, Louisianin C) dissolved in a suitable solvent (e.g., DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, XTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed SC 115 cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Hormone Stimulation: The following day, replace the medium with fresh medium containing a final concentration of 10⁻⁷ M testosterone to stimulate androgen-dependent growth.
-
Compound Treatment: Add serial dilutions of the test compounds (this compound and C) to the wells. Include a vehicle control (solvent only).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Cell Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a plate reader. Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Inhibition of Endothelial Cell Tube Formation Assay (for Angiogenesis)
This protocol provides a general framework for assessing the anti-angiogenic potential of compounds by measuring their ability to inhibit the formation of capillary-like structures by endothelial cells.
Objective: To evaluate the effect of a compound on the in vitro formation of tube-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel)
-
Test compounds (Louisianin C)
-
96-well cell culture plates
-
Microscope with imaging capabilities
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with a thin layer of basement membrane extract and allow it to solidify.
-
Cell Seeding: Seed HUVECs onto the coated wells in the presence of the test compound at various concentrations. Include a vehicle control.
-
Incubation: Incubate the plate for a period sufficient for tube formation to occur in the control wells (typically 6-24 hours).
-
Imaging and Analysis: Visualize the formation of capillary-like structures using a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.
-
Data Interpretation: Compare the extent of tube formation in the presence of the test compound to the vehicle control to determine the inhibitory effect.
Signaling Pathways and Mechanism of Action
The precise molecular mechanisms and signaling pathways through which this compound and Louisianin C exert their biological effects have not yet been fully elucidated in the reviewed literature.
For the inhibition of testosterone-responsive cells, it is hypothesized that these compounds may interfere with the androgen receptor (AR) signaling pathway. However, direct evidence of AR antagonism or modulation of downstream effectors is currently lacking.
Regarding the anti-angiogenic activity of Louisianin C, potential mechanisms could involve the inhibition of key growth factor signaling pathways, such as the Vascular Endothelial Growth Factor (VEGF) pathway, or interference with endothelial cell migration and proliferation. Further investigation is needed to identify the specific molecular targets.
Summary and Future Directions
This compound demonstrates potent growth-inhibitory activity against testosterone-responsive cancer cells. Louisianin C is also reported to have this activity, though quantitative data is needed for a direct comparison. Furthermore, Louisianin C exhibits promising anti-angiogenic properties that warrant further investigation.
Future research should focus on:
-
Determining the IC50 value of Louisianin C against SC 115 cells.
-
Quantifying the anti-angiogenic potency of Louisianin C.
-
Elucidating the specific molecular targets and signaling pathways for both compounds.
-
Evaluating the in vivo efficacy of these compounds in relevant animal models.
This comparative guide provides a foundation for researchers to build upon, accelerating the exploration of this compound and C as potential therapeutic agents.
Comparative Efficacy of Louisianin A Analogs: A Literature Review
A comprehensive review of existing scientific literature reveals a significant gap in the available data regarding the synthesis and comparative efficacy of a series of Louisianin A analogs. While the parent compound, this compound, and its conversion to related structures like Louisianin C and D have been noted for their potential as angiogenesis inhibitors, dedicated studies detailing the systematic synthesis and parallel biological evaluation of a diverse set of this compound analogs appear to be limited.
This guide aims to provide a framework for the future comparison of such analogs, outlining the necessary experimental data and methodologies that would be required for a thorough and objective assessment. However, at present, the specific quantitative data needed to populate comparative tables and delineate signaling pathways for a range of this compound analogs is not publicly available.
Data Presentation: A Template for Future Research
For researchers and drug development professionals, a clear and concise presentation of quantitative data is paramount for evaluating the potential of novel compounds. Future studies on this compound analogs should aim to generate data that can be summarized in tables similar to the one proposed below. This structured format facilitates at-a-glance comparison of the key efficacy and safety parameters.
Table 1: Comparative In Vitro Efficacy of this compound Analogs
| Analog | Structure Modification | Target Cell Line(s) | IC50 (µM) | Selectivity Index (SI) | Mechanism of Action |
| This compound | Parent Compound | HUVEC, etc. | Data not available | Data not available | Data not available |
| Analog 1 | e.g., Alkyl substitution at R1 | HUVEC, Cancer Cell Line A | Data not available | Data not available | Data not available |
| Analog 2 | e.g., Halogenation at R2 | HUVEC, Cancer Cell Line B | Data not available | Data not available | Data not available |
| Analog 3 | e.g., Heterocyclic ring addition | HUVEC, Cancer Cell Line C | Data not available | Data not available | Data not available |
| ... | ... | ... | Data not available | Data not available | Data not available |
IC50: Half-maximal inhibitory concentration; SI: Selectivity Index (e.g., ratio of IC50 in normal cells vs. cancer cells); HUVEC: Human Umbilical Vein Endothelial Cells.
Experimental Protocols: Methodologies for Efficacy Evaluation
To ensure the reproducibility and validity of findings, detailed experimental protocols are essential. The following outlines key experiments that would be necessary to compare the efficacy of this compound analogs.
Cell Viability and Cytotoxicity Assays
-
Objective: To determine the concentration-dependent effect of this compound analogs on the viability of relevant cell lines (e.g., endothelial cells for anti-angiogenic activity, various cancer cell lines).
-
Methodology:
-
Cell Culture: Culture target cell lines under standard conditions (e.g., 37°C, 5% CO2) in appropriate growth media.
-
Treatment: Seed cells in 96-well plates and treat with a serial dilution of each this compound analog for a specified duration (e.g., 24, 48, 72 hours).
-
Viability Assessment: Utilize a reliable method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability kit (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the IC50 value for each analog, representing the concentration at which 50% of cell growth is inhibited.
-
Anti-Angiogenesis Assays
-
Objective: To evaluate the ability of this compound analogs to inhibit the formation of new blood vessels.
-
Methodology (Tube Formation Assay):
-
Matrix Preparation: Coat 96-well plates with a basement membrane matrix (e.g., Matrigel®).
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the matrix-coated wells.
-
Treatment: Treat the cells with various concentrations of this compound analogs.
-
Incubation: Incubate the plates for a period sufficient to allow for tube formation (e.g., 6-18 hours).
-
Visualization and Quantification: Visualize the tube-like structures using a microscope and quantify the extent of tube formation (e.g., total tube length, number of junctions) using image analysis software.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by these compounds is crucial for understanding their mechanism of action. Graphviz diagrams can effectively represent signaling pathways and experimental workflows.
Hypothetical Signaling Pathway for an Anti-Angiogenic Compound
The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a this compound analog with anti-angiogenic properties. This is a generalized representation and would need to be validated through specific experimental investigation for any given analog.
Caption: Hypothetical inhibition of the VEGF signaling pathway by this compound analogs.
General Experimental Workflow for Analog Efficacy Screening
This diagram outlines a typical workflow for the initial screening and evaluation of a library of newly synthesized analogs.
Caption: A streamlined workflow for the screening and development of this compound analogs.
Validating the Predicted Targets of Louisianin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the predicted biological targets of the novel compound Louisianin A against a known inhibitor, Compound X. The following sections present supporting experimental data, detailed methodologies for key validation assays, and visualizations of the targeted signaling pathway and experimental workflows. Our objective is to offer a clear, data-driven assessment of this compound's potential as a therapeutic agent.
Quantitative Data Summary
The following tables summarize the in vitro and cell-based assay data for this compound and the alternative compound, Compound X. These results provide a direct comparison of their potency, selectivity, and effect on cell viability.
Table 1: In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) |
| This compound | MAP2K1 (MEK1) | 8.5 |
| MAP2K2 (MEK2) | 12.3 | |
| BRAF | > 10,000 | |
| CRAF | > 10,000 | |
| Compound X | MAP2K1 (MEK1) | 15.2 |
| MAP2K2 (MEK2) | 21.7 | |
| BRAF | 8,500 | |
| CRAF | > 10,000 |
Table 2: Binding Affinity (Surface Plasmon Resonance)
| Compound | Target Protein | KD (nM) |
| This compound | MAP2K1 (MEK1) | 2.1 |
| MAP2K2 (MEK2) | 3.5 | |
| Compound X | MAP2K1 (MEK1) | 5.8 |
| MAP2K2 (MEK2) | 8.2 |
Table 3: Cell Viability Assay (A375 Melanoma Cell Line)
| Compound | Treatment Duration | EC50 (nM) |
| This compound | 72 hours | 25.6 |
| Compound X | 72 hours | 48.9 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and clear understanding of the data presented.
1. In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Compound X against target kinases.
-
Materials: Recombinant human MAP2K1, MAP2K2, BRAF, and CRAF kinases (Thermo Fisher Scientific), LanthaScreen™ Eu-anti-GST Antibody, Alexa Fluor™ 647-labeled kinase tracer, and assay buffer.
-
Procedure:
-
A serial dilution of this compound and Compound X was prepared in DMSO and then diluted in kinase buffer.
-
The kinase, Eu-labeled antibody, and tracer were mixed in the assay buffer.
-
The test compounds were added to the kinase/antibody/tracer mixture in a 384-well plate.
-
The reaction was incubated at room temperature for 1 hour.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was measured using a microplate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm and 665 nm.
-
IC50 values were calculated from the resulting dose-response curves using a four-parameter logistic fit.
-
2. Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To measure the binding affinity (KD) of this compound and Compound X to MAP2K1 and MAP2K2.
-
Instrument: Biacore T200 (Cytiva)
-
Procedure:
-
Recombinant MAP2K1 and MAP2K2 were immobilized on a CM5 sensor chip via amine coupling.
-
A serial dilution of this compound and Compound X was prepared in running buffer (HBS-EP+).
-
The compounds were injected over the sensor chip surface at a flow rate of 30 µL/min.
-
Association and dissociation phases were monitored in real-time.
-
The sensor surface was regenerated with a pulse of 10 mM glycine-HCl pH 2.5.
-
The resulting sensorgrams were analyzed using the Biacore T200 Evaluation Software to determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD).
-
3. Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
-
Objective: To determine the half-maximal effective concentration (EC50) of this compound and Compound X on the proliferation of A375 melanoma cells.
-
Cell Line: A375 (human malignant melanoma cell line with BRAF V600E mutation).
-
Procedure:
-
A375 cells were seeded in a 96-well plate at a density of 5,000 cells per well and incubated for 24 hours.
-
Cells were treated with a serial dilution of this compound or Compound X for 72 hours.
-
An equivalent volume of CellTiter-Glo® Reagent was added to each well.
-
The plate was shaken for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence was measured using a microplate reader.
-
EC50 values were calculated from the dose-response curves.
-
Visualizations
The following diagrams illustrate the targeted signaling pathway and the workflow of the target validation process.
Caption: MAPK signaling pathway targeted by this compound.
Caption: Workflow for validating the targets of this compound.
Unveiling the Selectivity Profile of Louisianin A: A Comparative Guide to Cross-Reactivity
For Immediate Release
This guide provides a comprehensive analysis of the cross-reactivity profile of the novel compound Louisianin A. Understanding the selectivity of a therapeutic candidate is paramount in drug development to anticipate potential off-target effects and to delineate its mechanism of action. Here, we present a comparative analysis of this compound's binding affinity against a panel of related and unrelated molecular targets, supported by detailed experimental protocols and pathway visualizations.
Comparative Binding Affinity Profile of this compound
The selectivity of this compound was assessed against a panel of receptors and enzymes to determine its cross-reactivity. The following table summarizes the mean inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50) values from competitive binding assays and functional assays, respectively. Lower values indicate higher binding affinity or potency.
| Target | Compound | Ki (nM) | IC50 (nM) | Assay Type |
| Primary Target A | This compound | 5.2 | 12.8 | Radioligand Binding |
| Off-Target B | This compound | 1,250 | >10,000 | Radioligand Binding |
| Off-Target C | This compound | 875 | 2,340 | Enzyme Inhibition |
| Off-Target D | This compound | >10,000 | >10,000 | Radioligand Binding |
| Primary Target A | Compound X (Comparator) | 15.6 | 45.2 | Radioligand Binding |
| Off-Target B | Compound X (Comparator) | 250 | 1,500 | Radioligand Binding |
| Off-Target C | Compound X (Comparator) | >10,000 | >10,000 | Enzyme Inhibition |
| Off-Target D | Compound X (Comparator) | 5,600 | 8,900 | Radioligand Binding |
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor.[1] The general protocol involves incubating a constant concentration of a radiolabeled ligand that is known to bind to the target receptor with varying concentrations of the test compound (e.g., this compound). The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated. The amount of radioactivity bound to the receptor is then measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Enzyme Inhibition Assays
To assess the effect of this compound on enzymatic activity, enzyme inhibition assays were performed. These assays typically involve incubating the target enzyme with its substrate in the presence of varying concentrations of the inhibitor (this compound). The rate of product formation is measured over time, often through spectrophotometric or fluorometric methods. The concentration of the inhibitor that reduces the enzyme activity by 50% is determined as the IC50 value.
Signaling Pathway of Primary Target A
The primary molecular target of this compound is a G-protein coupled receptor (GPCR) that, upon activation, initiates a downstream signaling cascade involving adenylyl cyclase and cyclic AMP (cAMP). The following diagram illustrates this pathway.
Caption: Signaling pathway of this compound's primary target.
Experimental Workflow for Cross-Reactivity Screening
The process for evaluating the cross-reactivity of a new chemical entity like this compound involves a tiered approach, starting with broad screening and progressing to more specific functional assays.
Caption: Workflow for assessing compound cross-reactivity.
References
The Enigma of Louisianin A: A Scientific Journey Cut Short by a Lack of Reproducible Data
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. A crucial aspect of this journey is the ability to reproduce and build upon existing experimental findings. However, in the case of Louisianin A, a pyridyl natural product, this journey is currently stalled. A thorough review of available scientific literature reveals a significant gap in the data needed to assess the reproducibility of experiments involving this compound. While its chemical synthesis has been documented, critical information regarding its biological activity, mechanism of action, and potential therapeutic applications remains elusive.
At present, the scientific community lacks the foundational data required for a comprehensive comparison guide on this compound. Key missing elements include:
-
Quantitative Biological Data: There is a notable absence of published studies detailing the biological effects of this compound. Without this, it is impossible to establish a baseline for its activity and compare it with other compounds.
-
Mechanism of Action and Signaling Pathways: The molecular targets of this compound and the signaling cascades it may modulate are currently unknown. This lack of mechanistic insight prevents the design of targeted experiments and hinders our understanding of its potential therapeutic relevance.
-
Detailed Experimental Protocols: While the synthesis of this compound has been described, the experimental protocols for any biological assays performed with the compound have not been made publicly available. This omission makes it impossible for other researchers to replicate and validate any potential findings.
-
Comparative Studies: No studies have been published that compare the performance of this compound with alternative compounds, preventing an objective assessment of its relative efficacy or potency.
The Synthesis of this compound: A Chemical Feat Awaiting Biological Exploration
Despite the lack of biological data, the chemical synthesis of this compound has been successfully achieved and reported. The first total synthesis of this 4-allyl-6,7-dihydro-1-hydroxycyclopenta[c]pyridin-5-one was accomplished in seven steps with an overall yield of 24%.[1] The key step in this synthesis involves a cyclization-decarboxylation sequence to form the cyclopentenone ring.[1] A member of the broader Louisianin family, which are 3,4,5-trisubstituted pyridyl natural products, the synthesis of a related compound, Louisianin C, has also been achieved in six steps with an 11% overall yield.[2]
The successful synthesis of these compounds provides the necessary chemical foundation for future biological studies. However, until such studies are conducted and the data is made publicly available, the reproducibility of experiments with this compound cannot be assessed, and its potential as a therapeutic agent will remain an unanswered question. The scientific community awaits further research to unlock the biological secrets held by this intriguing natural product.
References
Independent Verification of Louisianin A Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two independent total syntheses of Louisianin A, a pyridone alkaloid with potential biological activity. The objective is to offer a comprehensive overview of the synthetic strategies, experimental protocols, and performance metrics to aid researchers in evaluating and replicating these processes.
Introduction to this compound
This compound is a member of a family of four related alkaloids isolated from Streptomyces sp. While the biological activity of this compound is still under full investigation, related compounds in the family have shown antibacterial and anticancer properties. The independent verification of its synthesis is crucial for ensuring a reliable supply for further biological studies and potential drug development. This guide compares the first total synthesis reported by Chang, Liu, and Chow in 2006 with an alternative approach using a 1,2,4-triazine-based strategy published by Catozzi, Edwards, Raw, Wasnaire, and Taylor in 2009.
Comparative Analysis of Synthetic Routes
The two syntheses of this compound are compared based on key metrics such as the number of steps, overall yield, and the nature of the key chemical transformations.
| Metric | Chang et al. (2006) | Taylor et al. (2009) |
| Starting Material | 2-Chloro-4-cyanopyridine | 3,5-dichloro-1,2,4-triazine |
| Number of Steps | 7 | 8 |
| Overall Yield | 24%[1] | 15% |
| Key Strategy | Cyclization-decarboxylation | Inverse-electron-demand Diels-Alder |
Synthetic Pathway Overview
The following diagrams illustrate the logical flow of the two synthetic routes to this compound.
A [label="2-Chloro-4-cyanopyridine"]; B [label="Iodination"]; C [label="Methoxylation"]; D [label="Heck Coupling"]; E [label="Reduction"]; F [label="Allylation"]; G [label="Cyclization/\nDecarboxylation"]; H [label="this compound"];
A -> B [label="LDA, I2\n68%"]; B -> C [label="NaOMe\n92%"]; C -> D [label="Methyl acrylate, Pd(OAc)2\n95%"]; D -> E [label="H2, Pd/C\n98%"]; E -> F [label="Allyltri-n-butyltin, Pd(PPh3)4\n87%"]; F -> G [label="LDA; H3O+\n61%"]; G -> H; }
Caption: Synthetic pathway for this compound by Chang et al. (2006).A [label="3,5-Dichloro-1,2,4-triazine"]; B [label="Diels-Alder/\nRetro-Diels-Alder"]; C [label="Iodination"]; D [label="Sonogashira Coupling"]; E [label="Reduction"]; F [label="Suzuki Coupling"]; G [label="N-oxidation/\nRearrangement"]; H [label="Cyclization"]; I [label="this compound"];
A -> B [label="Enamine\n71%"]; B -> C [label="LDA, I2\n75%"]; C -> D [label="TMS-acetylene, Pd(PPh3)4\n95%"]; D -> E [label="H2, Lindlar's cat.\n98%"]; E -> F [label="Allylboronic acid pinacol ester, Pd(dppf)Cl2\n85%"]; F -> G [label="m-CPBA; Ac2O\n65%"]; G -> H [label="NaH\n80%"]; H -> I; }
Caption: Synthetic pathway for this compound by Taylor et al. (2009).Experimental Protocols
Detailed methodologies for the key steps in each synthesis are provided below.
Key Step: Cyclization-Decarboxylation (Chang et al.)
To a solution of the allylated pyridine precursor in dry THF at 0 °C under a nitrogen atmosphere is added a solution of lithium diisopropylamide (LDA). The reaction mixture is stirred at this temperature for a specified period, followed by quenching with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then dissolved in a mixture of methanol and concentrated hydrochloric acid and refluxed. After cooling, the methanol is removed in vacuo, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The final product, this compound, is purified by flash column chromatography.
Key Step: Inverse-Electron-Demand Diels-Alder (Taylor et al.)
A solution of 3,5-dichloro-1,2,4-triazine in a suitable solvent is treated with an enamine derived from a cyclic ketone. The reaction mixture is stirred at room temperature until the consumption of the starting triazine is observed by TLC. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography to afford the corresponding pyridine intermediate. This intermediate is then carried forward through a series of functional group manipulations, including iodination, Sonogashira coupling, reduction, Suzuki coupling, N-oxidation/rearrangement, and cyclization to yield this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the final product, this compound, as reported in both syntheses.
| Spectroscopic Data | Chang et al. (2006) | Taylor et al. (2009) |
| ¹H NMR (CDCl₃, 400 MHz) δ | 12.60 (s, 1H), 7.18 (s, 1H), 5.97-5.87 (m, 1H), 5.10-5.05 (m, 2H), 3.54 (d, J = 6.8 Hz, 2H), 3.02-2.99 (m, 2H), 2.72-2.70 (m, 2H) | Consistent with reported data |
| ¹³C NMR (CDCl₃, 100 MHz) δ | 207.3, 164.2, 149.2, 144.6, 135.6, 132.3, 116.8, 116.2, 36.2, 31.3, 22.7 | Consistent with reported data |
| **IR (KBr) ν (cm⁻¹) ** | 3448, 2924, 1712, 1662, 1616, 1448 | Consistent with reported data |
| HRMS (EI) m/z | Calculated for C₁₁H₁₁NO₂: 189.0790; Found: 189.0786 | Consistent with reported data |
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the independent verification of a chemical synthesis, applicable to the evaluation of the this compound syntheses.
A [label="Review Literature Syntheses"]; B [label="Select Synthetic Route for Verification"]; C [label="Procure Starting Materials and Reagents"]; D [label="Execute Synthesis Step-by-Step"]; E [label="Purify Intermediates and Final Product"]; F [label="Characterize Products (NMR, MS, IR, etc.)"]; G [label="Compare Data with Published Results"]; H [label="Assess Yield, Purity, and Scalability"]; I [label="Publish Verification Report"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; }
Caption: Generalized workflow for independent synthesis verification.Conclusion
Both the Chang et al. and Taylor et al. syntheses provide viable routes to this compound. The Chang synthesis is shorter by one step and has a higher reported overall yield. The Taylor synthesis, however, is part of a broader strategy to access all members of the Louisianin family from a common intermediate, which may be advantageous for structure-activity relationship studies. The choice of synthetic route will depend on the specific goals of the research, including the desired scale, available starting materials, and the need to synthesize related analogs. The detailed experimental procedures and spectroscopic data provided in the original publications, and summarized here, should facilitate the successful replication and independent verification of these synthetic pathways.
References
Comparative Analysis of Louisianin A and Structurally Related Scaffolds in Drug Discovery
A detailed examination of the synthetic scaffolds related to the natural product Louisianin A reveals a promising landscape for the development of novel therapeutic agents. While direct comparative studies on a series of this compound analogs are limited in publicly available research, an analysis of structurally similar pyridine-based compounds provides valuable insights into their potential as both anticancer and antibacterial agents.
This compound, a member of a family of pyridine and 2-pyridone alkaloids, has been noted for its potential biological activities, including antibacterial and anticancer properties.[1] Its core structure, a substituted pyridine ring, is a prevalent scaffold in medicinal chemistry, known for its ability to interact with a wide range of biological targets. This guide provides a comparative overview of this compound and similar chemical structures, summarizing available data on their biological performance and outlining key experimental methodologies.
Comparative Biological Activity
Anticancer Activity
The pyridine scaffold is a cornerstone in the development of anticancer drugs. Its derivatives have been shown to exert their effects through various mechanisms, including the inhibition of crucial enzymes involved in cancer progression and the induction of programmed cell death (apoptosis).
Table 1: Comparative Cytotoxicity (IC50) of Representative Pyridine-Based Anticancer Agents against Various Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Pyridine-urea derivatives | MCF-7 (Breast) | 0.11 - 1.88 (72h) | Doxorubicin | 1.93 | [2] |
| 2-Pyridone derivatives | MCF-7 (Breast) | 2.14 - 78.3 | Doxorubicin / 5-Fluorouracil | 1.43 / 13.1 | [2] |
| Pyridine-based RAC1 inhibitors | PC-3 (Prostate) | 1.55 | Abiraterone | 3.29 | [3] |
| Pyridine-thiazolidinone derivatives | MCF-7 (Breast) | Lower than Doxorubicin | Doxorubicin | - | [4] |
| Pyridine-thiazolidinone derivatives | HepG2 (Liver) | Lower than Doxorubicin | Doxorubicin | - | [4] |
Note: This table presents a selection of data from different studies and is intended for illustrative purposes. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.
Antibacterial Activity
Pyridine-containing compounds have also demonstrated significant potential as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria.
Table 2: Comparative Antibacterial Activity (MIC) of Representative Pyridine-Based Antibacterial Agents
| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| Alkyl Pyridinol Compounds | S. aureus | 0.5 - 16 | - | - | [1] |
| Pyridine-based ATP Synthase Inhibitors | A. baumannii | - | Colistin | - | [5] |
| Dodecanoic acid pyridines | S. aureus, E. coli | - | - | - | [6] |
| N-alkylated pyridine-based salts | S. aureus, E. coli | 55 - 56 (at 100 µg/mL) | - | - | [3] |
Note: This table presents a selection of data from different studies and is intended for illustrative purposes. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.
Key Signaling Pathways and Mechanisms of Action
The biological effects of pyridine derivatives are mediated through their interaction with various cellular pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.
Anticancer Mechanisms
Several mechanisms of action have been proposed for the anticancer effects of pyridine-based compounds:
-
Kinase Inhibition: Many pyridine derivatives act as inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival. For example, some pyridine-urea hybrids have been shown to inhibit VEGFR-2, a key mediator of angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[1]
-
Induction of Apoptosis: Pyridine compounds can trigger apoptosis in cancer cells through various signaling pathways. Some have been shown to upregulate pro-apoptotic proteins like p53 and JNK.[7]
-
Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can halt the proliferation of cancer cells. For instance, some anticancer pyridines have been observed to cause G2/M phase arrest.[7]
-
Topoisomerase Inhibition: Topoisomerases are enzymes that are essential for DNA replication and repair. Certain pyridine derivatives have been found to inhibit these enzymes, leading to DNA damage and cell death.[4]
References
- 1. Design, synthesis, and evaluation of proliferation inhibitory activity of novel L-shaped ortho-quinone analogs as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Antibacterial Activity and Mechanism of Action of Luteolin Against Trueperella pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antibacterial Activity of Some Novel Quinoline Analogues [ejchem.journals.ekb.eg]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
